Technical Whitepaper: Structural Dynamics & Synthetic Utility of 4,4-Difluoro-2-methylpiperidine HCl Executive Summary: The Fluorine Effect in Heterocycles In modern drug discovery, the piperidine scaffold is a "privileg...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Whitepaper: Structural Dynamics & Synthetic Utility of 4,4-Difluoro-2-methylpiperidine HCl
Executive Summary: The Fluorine Effect in Heterocycles
In modern drug discovery, the piperidine scaffold is a "privileged structure," appearing in over 12,000 biologically active compounds. However, the unsubstituted piperidine ring often suffers from rapid oxidative metabolism and high basicity (pKa ~11.0), which can limit oral bioavailability and blood-brain barrier (BBB) penetration.
4,4-Difluoro-2-methylpiperidine hydrochloride represents a strategic structural modification. The incorporation of a gem-difluoro motif at the C4 position acts as a metabolic blocker and a pKa modulator, while the C2-methyl group introduces chirality and steric control. This guide details the structural rationale, validated synthetic protocols, and physicochemical advantages of this scaffold.
Structural & Conformational Analysis
The introduction of fluorine atoms and a methyl group into the piperidine ring fundamentally alters its behavior compared to the parent heterocycle.
The gem-Difluoro Effect on Basicity
The most critical property of this scaffold is the reduction in amine basicity. The high electronegativity of the two fluorine atoms at C4 exerts a strong inductive effect (
) through the -framework, pulling electron density away from the nitrogen lone pair.
The piperidine ring exists predominantly in a chair conformation.
C2-Methyl Group: Driven by 1,3-diaxial strain, the methyl group at C2 strongly prefers the equatorial position (
). This locks the ring conformation, reducing the entropic penalty upon binding to a protein target.
C4-Fluorines: In the gem-difluoro motif, one fluorine is axial and the other equatorial. This creates a unique electrostatic environment. The C–F bonds are highly polar, and their orientation relative to the nitrogen lone pair can influence the "gauche effect," although the distance in the 4-position mitigates the direct hyperconjugative interaction seen in 3-fluoropiperidines.
NMR Signature: Due to the chiral center at C2, the two fluorine atoms at C4 are diastereotopic. In
NMR, they will appear as an AB quartet (or complex multiplet) rather than a singlet, a key diagnostic feature for structural verification.
Validated Synthetic Protocol
Direct fluorination of the amine is not feasible. The standard industrial route involves the deoxofluorination of the corresponding ketone (N-protected 2-methylpiperidin-4-one).
Reagent Selection: Safety First
DAST (Diethylaminosulfur trifluoride): Historically common but thermally unstable.[1] Can detonate >90°C. Not recommended for scale-up.
Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride): More thermally stable than DAST but still requires careful temperature control.
XtalFluor-E: A crystalline salt.[2] Safer, easier to handle, and does not liberate free HF in the same quantity as liquid reagents. Recommended.
Workflow Diagram
Caption: Step-wise synthesis from commercially available piperidinone precursors. Phase 2 requires anhydrous conditions.
Detailed Experimental Procedure (Bench Scale)
Step 1: Deoxofluorination of N-Boc-2-methylpiperidin-4-one
Setup: Flame-dry a 250 mL round-bottom flask. Purge with Argon.
Reactants: Dissolve N-Boc-2-methylpiperidin-4-one (1.0 eq) in anhydrous DCM (0.2 M).
Addition: Cool to 0°C. Add Deoxo-Fluor (1.5 eq) dropwise via syringe. Caution: Exothermic.
Reaction: Allow to warm to Room Temperature (RT) and stir for 16 hours.
Note: If using XtalFluor-E, add Et3N[3]·3HF as a promoter.
Quench: Cool to 0°C. Slowly add saturated aqueous NaHCO3. Warning: Vigorous CO2 evolution.
Workup: Extract with DCM (3x). Dry organics over Na2SO4. Concentrate.
The following table contrasts the target molecule with its non-fluorinated parent to highlight the "Fluorine Effect."
Property
Piperidine HCl
4,4-Difluoropiperidine HCl
4,4-Difluoro-2-methylpiperidine HCl
Molecular Weight
121.6 g/mol
157.6 g/mol
171.6 g/mol
pKa (Conj. Acid)
~11.1
~8.3
~8.6
LogP (Neutral)
0.84
1.30
1.65 (Predicted)
H-Bond Donors
1
1
1
Metabolic Stability
Low (C4 oxidation)
High (Blocked)
High (Blocked + Steric Shield)
Geometry
Chair
Twisted Chair
Locked Chair (Eq-Me)
Applications in Drug Discovery
Bioisosterism
The 4,4-difluoro group is often used as a bioisostere for a carbonyl group (
). Both are electron-withdrawing and have similar steric volumes, but the group does not act as a hydrogen bond acceptor in the same way, nor is it susceptible to nucleophilic attack.
Metabolic Blocking
In many piperidine-containing drugs, the C4 position is a primary site for Cytochrome P450 (CYP) mediated hydroxylation. Substituting hydrogens with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic pathway, extending the drug's half-life (
).
Decision Logic for Scaffold Selection
Caption: Decision tree for implementing the fluorinated scaffold during Lead Optimization.
References
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link
Lal, G. S., Pez, G. P., Pesaresi, R. J., Prozonic, F. M., & Cheng, H. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent for converting alcohols, aldehydes, and ketones to fluorides. The Journal of Organic Chemistry, 64(19), 7048-7054. Link
Champagne, P. A., Desroches, J., Hamel, J. D., Vandamme, M., & Paquin, J. F. (2015). Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, 115(16), 9073-9174. Link
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. Link
Comprehensive Characterization of 4,4-Difluoro-2-methylpiperidine Hydrochloride: A Technical Guide
This guide outlines the comprehensive spectral characterization of 4,4-Difluoro-2-methylpiperidine hydrochloride , a critical building block in medicinal chemistry used to modulate basicity and improve metabolic stabilit...
Author: BenchChem Technical Support Team. Date: February 2026
This guide outlines the comprehensive spectral characterization of 4,4-Difluoro-2-methylpiperidine hydrochloride , a critical building block in medicinal chemistry used to modulate basicity and improve metabolic stability in drug candidates.
The incorporation of a gem-difluoro group at the C4 position of the piperidine ring serves two primary functions in drug design:
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the secondary amine (typically by 1-2 units compared to the non-fluorinated analog), reducing lysosomal trapping and improving oral bioavailability.
Metabolic Blocking: The C4 position is a common site for oxidative metabolism (CYP450). Fluorination blocks this "soft spot," extending the half-life of the parent drug.
Analytical Workflow
The following workflow ensures rigorous quality control during the characterization process.
Figure 1: Analytical workflow for the structural validation of fluorinated piperidine salts.
Spectral Data Specifications
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Operational Note: The HCl salt is best analyzed in DMSO-d₆ to observe the ammonium protons and ensure complete solubility. In CDCl₃, the salt may aggregate, leading to broad lines.
1H NMR Data (400 MHz, DMSO-d₆)
The proton spectrum is characterized by the coupling of protons adjacent to the fluorine atoms (
).
Position
Shift (δ, ppm)
Multiplicity
Integral
Coupling Constants (, Hz)
Assignment Logic
NH₂⁺
9.20 - 9.60
br s
2H
-
Ammonium protons (exchangeable).
H-2
3.45 - 3.55
m
1H
-
Deshielded by N and α-methyl.
H-6a, 6b
3.10 - 3.30
m
2H
-
Adjacent to N; complex due to ring conformation.
H-3a, 3b
2.10 - 2.40
m
2H
Alpha to CF₂. High order coupling.
H-5a, 5b
2.00 - 2.25
m
2H
Alpha to CF₂.
CH₃
1.28
d
3H
Characteristic doublet of the C2-methyl.
19F NMR Data (376 MHz, DMSO-d₆)
The fluorine spectrum confirms the gem-difluoro substitution. Due to the chiral center at C2, the two fluorine atoms at C4 are diastereotopic.
Shift (δ, ppm)
Multiplicity
Coupling (, Hz)
Notes
-98.0 to -105.0
d or AB q
Large geminal coupling is diagnostic of C-F₂.
13C NMR Data (100 MHz, DMSO-d₆)
Carbon-Fluorine coupling is the definitive confirmation of the skeleton.
Weigh 5-10 mg of 4,4-difluoro-2-methylpiperidine HCl into a clean vial.
Add 0.6 mL of DMSO-d₆.
Vortex for 30 seconds until fully dissolved (solution must be clear).
Transfer to a 5mm NMR tube.
Acquisition: Set relaxation delay (d1) to ≥ 5 seconds to allow full relaxation of the quaternary carbons and ammonium protons.
Protocol 2: Free Base Liberation for GC-MS
Context: HCl salts are non-volatile and unsuitable for GC-MS.
Procedure:
Dissolve 10 mg of salt in 1 mL saturated NaHCO₃ (aq).
Extract with 1 mL Dichloromethane (DCM).
Inject 1 µL of the organic layer (DCM) into GC-MS.
Expectation: M+ peak at m/z 135.
Quality Control & Troubleshooting
Common Impurities
Elimination Product (Enamine):
Origin: Overheating during synthesis or basic workup can cause HF elimination.
Detection: Look for alkene protons in 1H NMR (5.0 - 6.0 ppm) and loss of the gem-difluoro pattern in 19F NMR.
Regioisomers:
Origin: If prepared from 2-methyl-4-piperidone, regioisomers are unlikely. However, if prepared via ring closure, check for 3-methyl or 5-methyl variants.
Detection: COSY NMR correlation between the methyl doublet and the methine proton adjacent to Nitrogen.
Hygroscopicity
The HCl salt is hygroscopic .
Observation: Appearance of a broad water peak in DMSO-d₆ at ~3.33 ppm.
Mitigation: Store under nitrogen/argon at -20°C. Dry in a vacuum desiccator over P₂O₅ before analysis if precise weighing is required.
References
Synthesis of Fluorinated Piperidines
Title: Preparation method of 4,4-difluoropiperidine hydrochloride.[2][3]
Source: P
URL
Title: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides (Patent citing use of CAS 2200475-58-5).
General Spectral Data for Piperidines:
Title: 4-Methylpiperidine NMR Data (Reference for methyl group shifts).
Source: ChemicalBook / NIST.
Navigating the Fluorinated Landscape: A Technical Guide to 4,4-Difluoro-2-methylpiperidine Hydrochloride for Advanced Drug Discovery
Abstract The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate pharmacokinetic and pharmacodynamic properties. Among the myriad of fluorinated building blocks, 4,4-difluoro-2-methylpiperidine hydrochloride has emerged as a privileged motif, particularly in the pursuit of novel therapeutics for central nervous system (CNS) disorders. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this valuable compound. We will navigate its synthesis, with a focus on the critical gem-difluorination step, delve into robust analytical methodologies for its characterization and quality control, and explore its application in contemporary drug discovery, supported by detailed experimental protocols. This guide is intended to serve as a practical resource, empowering researchers to confidently incorporate 4,4-difluoro-2-methylpiperidine hydrochloride into their discovery workflows and unlock its full potential in the development of next-generation therapeutics.
The Strategic Advantage of Gem-Difluorination in Piperidine Scaffolds
The piperidine ring is a ubiquitous structural element in a vast number of pharmaceuticals and bioactive natural products. The introduction of a gem-difluoro group at the 4-position of the piperidine ring, as seen in 4,4-difluoro-2-methylpiperidine hydrochloride, imparts a unique set of properties that can be highly advantageous in drug design.
The C-F bond is the strongest single bond in organic chemistry, rendering the gem-difluoro moiety exceptionally stable to metabolic degradation. This can significantly enhance the metabolic stability and half-life of a drug candidate. Furthermore, the high electronegativity of fluorine can profoundly influence the local electronic environment. The gem-difluoro group acts as a strong electron-withdrawing group, which can lower the pKa of the piperidine nitrogen. This modulation of basicity can be critical for optimizing interactions with biological targets and improving cell permeability. The lipophilicity of a molecule is also subtly altered by gem-difluorination, often leading to an increase in membrane permeability and improved blood-brain barrier penetration, a crucial attribute for CNS-targeted drugs.
Synthesis of 4,4-Difluoro-2-methylpiperidine Hydrochloride: A Step-by-Step Approach
The synthesis of 4,4-difluoro-2-methylpiperidine hydrochloride is a multi-step process that requires careful control of reaction conditions. The following protocol outlines a common and effective synthetic route, starting from the readily available 2-methyl-4-piperidone.
Overall Synthetic Scheme
Caption: Synthetic route to 4,4-Difluoro-2-methylpiperidine hydrochloride.
Experimental Protocol
Step 1: N-Protection of 2-Methyl-4-piperidone
To a solution of 2-methyl-4-piperidone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a base such as triethylamine or diisopropylethylamine (2.5 equivalents) at 0 °C.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-16 hours.
Monitor the reaction progress by thin-layer chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., DCM).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-methyl-4-piperidone.
Step 2: Gem-Difluorination of N-Boc-2-methyl-4-piperidone
Caution: Diethylaminosulfur trifluoride (DAST) is a hazardous and moisture-sensitive reagent. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment.
Dissolve N-Boc-2-methyl-4-piperidone (1 equivalent) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add DAST (1.5-2.0 equivalents) dropwise to the cooled solution.
Allow the reaction mixture to slowly warm to room temperature and stir for 24-48 hours.
Monitor the reaction by TLC or GC-MS.
Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by column chromatography on silica gel to obtain N-Boc-4,4-difluoro-2-methylpiperidine.
Step 3: N-Boc Deprotection
Dissolve the purified N-Boc-4,4-difluoro-2-methylpiperidine (1 equivalent) in a suitable solvent such as 1,4-dioxane or methanol.
Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane, 5-10 equivalents) at 0 °C.
Stir the reaction at room temperature for 2-4 hours, monitoring the deprotection by TLC.
Upon completion, concentrate the reaction mixture under reduced pressure.
Triturate the resulting residue with diethyl ether or another non-polar solvent to precipitate the hydrochloride salt.
Filter the solid, wash with the non-polar solvent, and dry under vacuum to afford 4,4-Difluoro-2-methylpiperidine hydrochloride as a solid.
Mechanism of Gem-Difluorination with DAST
The gem-difluorination of a ketone with DAST proceeds through a well-established mechanistic pathway.
Caption: Mechanism of gem-difluorination of a ketone using DAST.
The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the N-protected piperidone onto the sulfur atom of DAST. This is followed by the intramolecular delivery of a fluoride ion to the carbonyl carbon and subsequent elimination to form a key intermediate. A second fluoride ion then attacks the resulting carbocation to yield the gem-difluorinated product.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 4,4-difluoro-2-methylpiperidine hydrochloride is paramount for its use in research and development. A combination of chromatographic and spectroscopic techniques is employed for this purpose.
High-Performance Liquid Chromatography (HPLC)
A robust reverse-phase HPLC (RP-HPLC) method with UV detection is essential for assessing the purity of the final compound and for in-process control during synthesis.
Table 1: Proposed HPLC-UV Method for Purity Analysis
Parameter
Recommended Condition
Rationale
Column
C18 (e.g., 4.6 x 150 mm, 5 µm)
Provides good retention and separation for polar analytes.
Mobile Phase A
0.1% Trifluoroacetic acid (TFA) in Water
Acidic modifier improves peak shape and resolution for amines.
Mobile Phase B
0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Organic solvent for elution.
Gradient
5% to 95% B over 15 minutes
A gradient elution is suitable for separating the product from potential impurities with a wide range of polarities.
Flow Rate
1.0 mL/min
Standard flow rate for analytical HPLC.
Column Temperature
30 °C
Provides reproducible retention times.
Detection Wavelength
210 nm
The piperidine scaffold lacks a strong chromophore, so detection at a lower UV wavelength is necessary.
Injection Volume
10 µL
Standard injection volume.
This method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and confirmation of 4,4-difluoro-2-methylpiperidine hydrochloride.
Predicted ¹H NMR (400 MHz, D₂O) Spectral Data:
δ 3.4-3.6 ppm (m, 1H): Proton at C2 (methine proton adjacent to nitrogen and the methyl group).
δ 3.1-3.3 ppm (m, 2H): Protons at C6 (methylene protons adjacent to nitrogen).
δ 2.0-2.3 ppm (m, 4H): Protons at C3 and C5 (methylene protons adjacent to the difluorinated carbon).
δ 1.3-1.4 ppm (d, 3H): Protons of the methyl group at C2.
Predicted ¹³C NMR (100 MHz, D₂O) Spectral Data:
δ 120-125 ppm (t): Carbon at C4 (gem-difluorinated carbon, showing a characteristic triplet due to C-F coupling).
δ 50-55 ppm: Carbon at C2 (methine carbon).
δ 45-50 ppm: Carbon at C6 (methylene carbon).
δ 30-35 ppm (t): Carbons at C3 and C5 (methylene carbons, showing a triplet due to C-F coupling).
δ 15-20 ppm: Carbon of the methyl group.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound. The expected [M+H]⁺ ion for the free base (C₆H₁₁F₂N) would be approximately m/z 136.09.
Applications in Drug Discovery: A Focus on CNS Targets
The unique physicochemical properties of 4,4-difluoro-2-methylpiperidine hydrochloride make it an attractive building block for the design of CNS-penetrant ligands. Its utility has been demonstrated in the development of antagonists for key neurological targets.
Dopamine D4 Receptor Antagonists
The dopamine D4 receptor is a G protein-coupled receptor implicated in the pathophysiology of several neuropsychiatric disorders, including schizophrenia and ADHD. The 4,4-difluoropiperidine scaffold has been identified as a privileged structure for the development of potent and selective D4 receptor antagonists. The gem-difluoro group can enhance binding affinity and improve the pharmacokinetic profile of these ligands.
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound, such as a derivative of 4,4-difluoro-2-methylpiperidine, for the human dopamine D4 receptor.
Materials:
HEK293 cells stably expressing the human dopamine D4 receptor.
Radioligand: [³H]-Spiperone or another suitable D4-selective radioligand.
Non-specific binding control: Haloperidol or another high-affinity D4 antagonist.
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
Test compound stock solution (e.g., 10 mM in DMSO).
96-well microplates.
Cell harvester and glass fiber filters.
Scintillation counter and scintillation fluid.
Procedure:
Prepare cell membranes from the HEK293-hD4 cells by homogenization and centrifugation.
Resuspend the membrane pellet in assay buffer to a final protein concentration of 10-20 µ g/well .
Prepare serial dilutions of the test compound in assay buffer.
In a 96-well plate, add in the following order:
50 µL of assay buffer (for total binding) or 50 µL of non-specific binding control (e.g., 10 µM haloperidol).
50 µL of the test compound dilution.
50 µL of the radioligand solution (at a concentration close to its Kd).
100 µL of the cell membrane suspension.
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
Calculate the specific binding by subtracting the non-specific binding from the total binding.
Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition binding data.
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Commercial Suppliers
A number of chemical suppliers offer 4,4-difluoro-2-methylpiperidine hydrochloride and its precursors. It is crucial to source high-purity materials for reliable and reproducible research outcomes.
Table 2: Selected Commercial Suppliers
Supplier
Product Name
Purity
Available Quantities
Sigma-Aldrich
4,4-Difluoropiperidine hydrochloride
≥97%
Gram scale
AChemBlock
(R)-4,4-difluoro-2-methylpiperidine hydrochloride
>97%
Milligram to gram scale
BLDpharm
(S)-4,4-Difluoro-2-methylpiperidine
98%
Milligram to gram scale
Fisher Scientific
4,4-Difluoro-3-methylpiperidine hydrochloride
Not specified
Gram scale
Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.
Conclusion
4,4-Difluoro-2-methylpiperidine hydrochloride represents a valuable and versatile building block for contemporary drug discovery, particularly in the challenging arena of CNS therapeutics. Its strategic incorporation can confer significant advantages in terms of metabolic stability, target engagement, and pharmacokinetic properties. This technical guide has provided a comprehensive framework for its synthesis, analysis, and application, with the aim of empowering researchers to leverage this powerful tool in their quest for novel and effective medicines. By understanding the nuances of its chemistry and pharmacology, the scientific community can continue to unlock the full potential of this and other fluorinated scaffolds in addressing unmet medical needs.
References
CN111116456B - Preparation method of 4, 4-difluoropiperidine hydrochloride.
Fluorination with aminosulfuranes. Wikipedia. [Link]
Boc Deprotection Mechanism - HCl. Common Organic Chemistry. [Link]
Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. ResearchGate. [Link]
Basic 1H- and 13C-NMR Spectroscopy. Metin Balci. [Link]
Dopamine D4 receptor in human peripheral blood lymphocytes: a radioligand binding assay study. PubMed. [Link]
Strategic Handling and Safety Protocols for 4,4-Difluoro-2-methylpiperidine Hydrochloride
Executive Summary & Chemical Identity[1] 4,4-Difluoro-2-methylpiperidine hydrochloride is a specialized fluorinated heterocycle increasingly utilized in medicinal chemistry programs. It serves as a lipophilic, metabolica...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Identity[1]
4,4-Difluoro-2-methylpiperidine hydrochloride is a specialized fluorinated heterocycle increasingly utilized in medicinal chemistry programs. It serves as a lipophilic, metabolically stable bioisostere for piperidine or morpholine moieties. The introduction of the gem-difluoro group at the C4 position blocks metabolic oxidation (a common clearance liability for piperidines) and lowers the basicity of the amine (pKa modulation), improving membrane permeability.
This guide provides a rigorous safety and handling framework. While the hydrochloride salt form significantly improves stability compared to the volatile free base, it introduces specific hygroscopic and corrosive hazards that must be managed during storage and synthesis.
Soluble in Water, Methanol, DMSO; sparingly soluble in DCM (until free-based)
Melting Point
~170–180°C (Analogous range; specific derivative varies by enantiopurity)
Risk Assessment & Hazard Analysis
The "Fluorine Effect" on Safety
Unlike simple piperidines, the presence of the gem-difluoro group introduces unique considerations. While the C-F bond is extremely strong (approx. 116 kcal/mol), preventing easy cleavage, thermal decomposition (e.g., during a fire or uncontrolled exotherm) can release toxic hydrogen fluoride (HF) gas along with nitrogen oxides (NOx) and hydrogen chloride (HCl).
Strong Bases: Reacts immediately to liberate the free amine (4,4-difluoro-2-methylpiperidine). The free base is volatile and has a distinct, penetrating amine odor.
Strong Oxidizers: Potential for vigorous reaction.[8][9]
Moisture: The HCl salt is hygroscopic. Absorption of water leads to clumping, stoichiometry errors in weighing, and potential hydrolysis of sensitive co-reagents.
Operational Protocols
Workflow Visualization: Safety & Handling Logic
The following diagram outlines the decision matrix for handling this compound, emphasizing the transition from storage to reaction.
Figure 1: Operational logic flow for handling fluorinated amine salts, detailing storage and decision points.
Protocol A: In-Situ Free Basing (Recommended)
For most nucleophilic applications (e.g., SNAr, Amide Coupling), the HCl salt must be neutralized. In-situ neutralization is preferred over isolating the free base to minimize exposure to the volatile amine.
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0–3.0 equiv)
Step-by-Step:
Suspension: Suspend the HCl salt in the reaction solvent (DCM is preferred for solubility of the free base).
Neutralization: Add DIPEA dropwise at 0°C or Room Temperature. The suspension will typically clear as the free base forms and dissolves (if DCM is used).
Verification: Ensure full dissolution before adding the electrophile (e.g., acid chloride or activated ester).
Causality: Using 2+ equivalents of base ensures one equivalent neutralizes the HCl salt, while the remainder scavenges the acid generated during the subsequent coupling.
Note: The carbonate base is generally sufficient to free-base the amine in situ at elevated temperatures, eliminating the need for a separate neutralization step.
Emergency Response & First Aid
In the event of exposure, the presence of the fluorine atoms necessitates a conservative approach, treating the material with higher caution than standard piperidines.
Scenario
Immediate Action
Medical Follow-up
Inhalation
Move to fresh air immediately. If breathing is difficult, administer oxygen.
Monitor for delayed pulmonary edema (rare but possible with amine salts).
Skin Contact
Brush off solid material before rinsing. Wash with soap and water for 15 mins.
If redness persists, consult a dermatologist. Note: Unlike HF, Calcium Gluconate is not typically required for the salt, but is mandatory if thermal decomposition occurred.
Eye Contact
Rinse cautiously with water for 15 minutes.[9] Remove contact lenses.[7]
Urgent: Consult an ophthalmologist. Amine salts can cause corneal clouding.
Spill Cleanup
Dampen with inert oil/solvent to prevent dust. Sweep into a closed container.
Do not use water initially (creates corrosive runoff).
Storage & Stability
Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to hydrolysis and weight errors.
Condition: Store at 2–8°C (Refrigerated) in a tightly sealed container.
Secondary Containment: Store inside a desiccator or a secondary jar with desiccant packets (Silica gel or
).
References
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2758351, 4,4-Difluoropiperidine hydrochloride. Retrieved January 30, 2026, from [Link]
Google Patents. (2022). Patent WO2022130270A1: N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl) derivatives. (Demonstrates Pd-catalyzed coupling of 4,4-difluoro-2-methylpiperidine HCl).
4,4-Difluoro-2-methylpiperidine hydrochloride material safety data sheet (MSDS)
Part 1: Executive Summary & Strategic Utility The "Fluorine Effect" in Medicinal Chemistry 4,4-Difluoro-2-methylpiperidine hydrochloride (CAS: 1378571-68-6 / 2200475-58-5) is not merely a reagent; it is a strategic biois...
Author: BenchChem Technical Support Team. Date: February 2026
Part 1: Executive Summary & Strategic Utility
The "Fluorine Effect" in Medicinal Chemistry
4,4-Difluoro-2-methylpiperidine hydrochloride (CAS: 1378571-68-6 / 2200475-58-5) is not merely a reagent; it is a strategic bioisostere used to modulate the physicochemical properties of lead compounds. In drug discovery, this scaffold serves three critical functions:
Metabolic Blockade: The gem-difluoro substitution at the C4 position blocks oxidative metabolism (CYP450-mediated hydroxylation), significantly extending the half-life (
) of the parent molecule compared to the non-fluorinated piperidine.
pKa Modulation: The strong electron-withdrawing nature of the fluorine atoms inductively lowers the basicity of the piperidine nitrogen (typically by 1–2 log units). This improves membrane permeability and bioavailability by increasing the fraction of the neutral species at physiological pH.
Conformational Locking: The gauche effect of the difluoro moiety, combined with the steric bulk of the C2-methyl group, restricts the conformational flexibility of the ring, potentially locking the molecule into a bioactive conformation that enhances binding affinity to targets such as GPCRs (e.g., Dopamine D4, Orexin receptors).
Part 2: Chemical Identity & Physicochemical Profile
Soluble in Water, Methanol, DMSO; Insoluble in Hexanes, Et₂O
Melting Point
170–176 °C (Decomposes)
Hygroscopicity
Moderate (Store under desiccated conditions)
Expert Insight on Stereochemistry:
The C2-methyl group introduces a chiral center. Commercial supplies are often racemic unless specified as (2R) or (2S). For structure-activity relationship (SAR) studies, it is critical to verify enantiomeric purity via Chiral HPLC, as the C2-methyl orientation often dictates steric clashes within a receptor binding pocket.
Part 3: Hazard Identification & Risk Assessment (HSE)
GHS Classification:WARNING
This compound is an HCl salt of a secondary amine. While stable, it presents specific hazards during handling, particularly regarding mucous membrane irritation.[6]
Mandatory: Handle in a certified chemical fume hood.
Self-Validating Safety Check:
Before opening: Check the color of the solid. Yellowing indicates oxidation or free-base degradation.
During weighing: If the powder clumps immediately, humidity is too high; reseal and use a glovebox or desiccated environment to prevent hydrolysis errors in stoichiometry.
Part 4: Technical Deep Dive – Synthesis & Reactivity
Synthesis Logic
The synthesis of this core typically follows a deoxofluorination pathway. Understanding this helps in troubleshooting impurities (e.g., elimination byproducts).
Starting Material: N-Boc-2-methyl-4-piperidone.
Fluorination: Treatment with DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.
Note: This step often generates a minor impurity of the alkene (elimination product) if the temperature is not strictly controlled.
Deprotection: Acidic hydrolysis (HCl/Dioxane) yields the target HCl salt.
Reactivity Profile
Nucleophilicity: The C2-methyl group creates steric hindrance around the nitrogen. In S_N2 reactions or amide couplings, this amine will react slower than an unsubstituted piperidine.
Basicity: The 4,4-difluoro substitution lowers the pKa of the conjugate acid to approximately 8.5–9.0 (vs. ~11 for piperidine). This makes the free base less nucleophilic but also less likely to be protonated at physiological pH.
Part 5: Experimental Protocols
Protocol A: In Situ Free-Basing & Amide Coupling
Context: Coupling 4,4-difluoro-2-methylpiperidine HCl to a carboxylic acid (R-COOH) for drug library synthesis.
Dissolution: In a vial, dissolve R-COOH (1.0 equiv) in DMF (0.1 M concentration).
Activation: Add HATU (1.2 equiv) and DIPEA (1.0 equiv). Stir for 5 minutes.
Why? Pre-activation ensures the active ester forms before the amine is introduced, reducing potential side reactions.
Neutralization (The Critical Step): In a separate vial, suspend the 4,4-Difluoro-2-methylpiperidine HCl salt in DMF. Add the remaining DIPEA (2.0 equiv).
Observation: The suspension should clear as the HCl is neutralized and the free amine dissolves.
Addition: Add the amine solution to the activated acid mixture.
Monitoring: Monitor via LC-MS. The reaction is typically slower due to the C2-methyl steric bulk; heating to 40°C may be required.
Protocol B: Handling & Storage
Storage: Keep at 2–8°C. The HCl salt is hygroscopic.
Long-term: Store under Argon/Nitrogen.
Disposal: Dilute with water, neutralize with dilute NaOH, and dispose of as organic waste containing halogens.
Part 6: Visualization of Workflows
Figure 1: Salt Neutralization & Coupling Logic
This diagram illustrates the critical "In-Situ Neutralization" pathway required to activate the material for synthesis.
Caption: Logical flow for converting the stable HCl storage form into the reactive free amine species for chemical synthesis.
Part 7: Emergency Response
Eye Contact: Rinse cautiously with water for 15 minutes.[7] Remove contact lenses.[7][8] Seek medical attention immediately.
Skin Contact: Wash with soap and water.[7][8] If irritation persists (redness/burning), seek medical aid.[6]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.[7][8]
Sweep up solid (avoid dust generation) or use a HEPA vacuum.
Place in a closed container for disposal.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 72207651, 4,4-difluoro-2-methylpiperidine hydrochloride. Retrieved from [Link]
Zhou, X., et al. (2014).Synthesis and Biological Characterization of 4,4‐Difluoropiperidine Scaffolds. Journal of Medicinal Chemistry.
Meanwell, N. A. (2018).Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Source for pKa modulation and metabolic stability mechanisms).
Technical Monograph: Stereochemistry and Synthesis of 4,4-Difluoro-2-methylpiperidine Hydrochloride
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development. [1] Executive Summary 4,4-Difluoro-2-methylpiperidine hydrochloride represents a high-v...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as an advanced monograph for researchers in medicinal chemistry and process development.
[1]
Executive Summary
4,4-Difluoro-2-methylpiperidine hydrochloride represents a high-value fluorinated scaffold in Fragment-Based Drug Discovery (FBDD).[1] By introducing a gem-difluoro motif at the C4 position, this building block lowers the basicity of the piperidine nitrogen (typically by 2–3 pKa units) while modulating lipophilicity (
).[1] Crucially, the C2-methyl group acts as a "conformational anchor," reducing the entropic penalty of binding by locking the ring into a preferred chair conformation.[1] This guide details the stereochemical dynamics, synthetic routes, and analytical characterization of this specific salt.[1]
Stereochemical & Conformational Analysis[2]
The Chiral Center (C2)
The molecule possesses a single stereogenic center at C2 .[1] Consequently, it exists as a pair of enantiomers: (2R)-4,4-difluoro-2-methylpiperidine and (2S)-4,4-difluoro-2-methylpiperidine.[1]
Absolute Configuration: The orientation of the methyl group determines the spatial arrangement of the entire ring.[1]
Salt Formation: In the hydrochloride salt form, the nitrogen is protonated (
), preventing nitrogen inversion and fixing the proton in an axial or equatorial position, primarily governed by hydrogen bonding networks in the crystal lattice.[1]
Conformational Dynamics: The "Anchor" Effect
Unlike unsubstituted piperidines which undergo rapid chair-chair interconversion, the 2-methyl substituent creates a strong thermodynamic preference.[1]
Equatorial Preference: The bulky methyl group at C2 strongly prefers the equatorial position to avoid severe 1,3-diaxial steric interactions with the axial protons at C4 and C6.[1]
The Gem-Difluoro Effect: With the ring locked by the C2-methyl group, the two fluorine atoms at C4 become diastereotopic (non-equivalent). One fluorine occupies the axial position, and the other occupies the equatorial position.[1]
Gauche Effect:[1] The axial fluorine is often stabilized by the
hyperconjugation (the gauche effect), but the rigid chair mandated by the C2-methyl group is the dominant structural factor.[1]
Visualization of Conformational Lock
The following diagram illustrates the thermodynamic equilibrium favoring the equatorial methyl conformer.
Figure 1: Conformational equilibrium. The C2-methyl group anchors the ring, rendering the C4-fluorines distinct (axial vs. equatorial).
Synthetic Methodology
The synthesis of 4,4-difluoro-2-methylpiperidine HCl generally proceeds via the deoxofluorination of a protected piperidone precursor. Direct fluorination of the amine is avoided due to the high reactivity of fluorinating agents with nucleophilic nitrogens.[1]
Protocol: Deoxofluorination Route
Reagents: N-Boc-2-methyl-4-piperidone, DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM, HCl/Dioxane.[1]
Nitrogen Protection: Start with 2-methyl-4-piperidone .[1] If not commercially available as the N-Boc derivative, protect the secondary amine using
Dissolve N-Boc-2-methyl-4-piperidone in anhydrous DCM under
.
Cool to -78°C. Add DAST (2.5 equiv) dropwise.
Mechanism:[1][2] The ketone oxygen attacks the sulfur, followed by fluoride displacement.[1] The gem-difluoro motif is formed.[1]
Safety Note: DAST can be explosive upon heating; Deoxo-Fluor is thermally more stable but still requires controlled conditions.[1]
Deprotection & Salt Formation:
Treat the intermediate (N-Boc-4,4-difluoro-2-methylpiperidine) with 4M HCl in dioxane.[1]
The product precipitates as the hydrochloride salt.[1]
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from the piperidone precursor to the final hydrochloride salt.[1][3][4]
Physicochemical Implications in Drug Design
The strategic incorporation of this scaffold alters the physicochemical profile of a drug candidate significantly compared to the non-fluorinated parent.[1][5]
The "pKa Cliff"
The strong electron-withdrawing nature of the gem-difluoro group at C4 exerts an inductive effect ($ -I $) through the sigma bonds, reducing the electron density at the nitrogen lone pair.
Impact: Lowering the pKa to ~8.5 brings the basicity closer to physiological pH.[1] This increases the fraction of the neutral species available to cross lipid membranes (improved passive permeability) while retaining enough solubility.[1]
19F NMR Characterization
The
NMR spectrum is the definitive identification tool for this molecule.[1]
Pattern: Because the ring is locked by the 2-methyl group, the two fluorine atoms are diastereotopic .[1] They are chemically and magnetically non-equivalent.[1]
Signal: Expect an AB quartet (two doublets with strong "roofing" effect) typically in the range of -90 to -110 ppm .[1]
As a secondary amine hydrochloride salt, the compound is hygroscopic.[1]
Storage: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.
Handling: Weigh quickly; exposure to ambient moisture can lead to the formation of a sticky gum, complicating stoichiometry in subsequent reactions.[1]
Elimination Side Reactions
During the deoxofluorination step (Section 2.1), a common side reaction is the elimination of HF to form the enamine (tetrahydropyridine).[1]
Control: Ensure strictly anhydrous conditions and low temperatures (-78°C) during DAST addition. If elimination occurs, the olefinic protons will be visible in the
PubChem. 4,4-Difluoropiperidine (Analogous Structure Data). National Library of Medicine.[1] Available at: [Link][1]
Champagne, P. A., et al. (2015).[1] Conformational Analysis of Fluorinated Piperidines. Journal of Organic Chemistry.[1] (Discusses the gauche effect and axial preference). Available at: [Link][1]
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design.[1] Journal of Medicinal Chemistry.[1] Available at: [Link][1]
Precision Synthesis of Fluorinated Piperidines: Catalytic Cyclization & Aromatic Reduction
Application Note & Protocol Guide Executive Summary The incorporation of fluorine into piperidine scaffolds is a pivotal strategy in medicinal chemistry to modulate pKa (reducing hERG liability), enhance metabolic stabil...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note & Protocol Guide
Executive Summary
The incorporation of fluorine into piperidine scaffolds is a pivotal strategy in medicinal chemistry to modulate pKa (reducing hERG liability), enhance metabolic stability (blocking P450 oxidation), and improve lipophilicity. However, traditional nucleophilic fluorination of piperidines is often plagued by poor selectivity and harsh conditions.
This guide details two distinct, high-fidelity palladium-catalyzed workflows for accessing fluorinated piperidines:
The "Construct" Protocol: Pd(II)-catalyzed intramolecular aminofluorination of alkenes. This method builds the piperidine ring and installs the fluorine atom simultaneously with high regio- and stereocontrol.
The "Convert" Protocol: Pd-catalyzed heterogeneous hydrogenation of fluoropyridines. A scalable, "process-ready" route using Pearlman’s catalyst to access chiral fluoropiperidines from abundant aromatic precursors.
Strategic Rationale & Mechanism
Why Palladium?
Palladium offers a dual advantage.[1][2][3] In the homogeneous domain (Protocol A), high-valent Pd(IV) intermediates facilitate difficult C(sp3)–F bond formations that are inaccessible to standard SN2 chemistry. In the heterogeneous domain (Protocol B), Pd surfaces—when modified by acidic additives—can selectively reduce aromatic rings while suppressing the thermodynamically favorable hydrodefluorination (C-F cleavage).
Mechanistic Pathways
The choice of method depends on the starting material availability and stereochemical requirements.
Figure 1: Mechanistic divergence between oxidative cyclization (Protocol A) and reductive saturation (Protocol B).
Best for: De novo synthesis of complex, stereodefined 3-fluoropiperidines from linear amine precursors.
Key Mechanism: Pd(II)/Pd(IV) catalytic cycle involving oxidative addition of a hypervalent iodine reagent and nucleophilic fluorination.
Reagents & Equipment
Substrate:
-unsaturated amine (protected with Ts, Ns, or Cbz).
Vessel: Amber glass vial or aluminum foil-wrapped Schlenk tube.
Step-by-Step Methodology
Catalyst Pre-mix: In a glovebox or under N
, charge an amber vial with Pd(OAc) (10 mol%) and AgF (2.5 equiv).
Substrate Addition: Dissolve the unsaturated amine substrate (1.0 equiv) in anhydrous Toluene (0.1 M concentration). Add this solution to the catalyst mixture.
Oxidant Addition: Add PhI(OPiv)
(2.0 equiv) in one portion.
Reaction: Seal the vial and stir vigorously at 80°C for 12–14 hours.
Critical Control Point: If using DCM, reflux at 40°C; however, Toluene at higher temp often favors the difficult 6-endo cyclization over 5-exo.
Work-up: Cool to room temperature. Filter the suspension through a pad of Celite to remove Ag salts. Wash the pad with EtOAc.
Purification: Concentrate the filtrate and purify via flash column chromatography (Hexanes/EtOAc).
Expected Outcome
Regioselectivity: Generally favors 6-endo cyclization to form the piperidine ring over the pyrrolidine ring, provided the alkene substitution pattern supports it (e.g., terminal alkenes may require ligand optimization).
Stereochemistry: The fluorine and the nitrogen usually add trans across the double bond (anti-aminofluorination).
Protocol B: Heterogeneous Hydrogenation of Fluoropyridines
Best for: Large-scale preparation of simple fluoropiperidines (e.g., 3-fluoro, 3,3-difluoro) from cheap pyridine starting materials.
Key Mechanism: Acid-mediated surface catalysis. The acid protonates the pyridine (activating it) and the product (preventing poisoning), while also suppressing C-F hydrogenolysis.
balloon (1 atm) or Parr shaker (5-10 bar) for faster kinetics.
Step-by-Step Methodology
Preparation: Charge a round-bottom flask (or autoclave liner) with the Fluoropyridine (1.0 equiv).
Solvent & Acid: Add MeOH (0.2 M) followed by the slow addition of aqueous HCl (1.1 equiv). Stir for 5 minutes to ensure formation of the pyridinium salt.
Catalyst Addition: Carefully add Pd(OH)
/C (10 wt% of substrate mass). Safety: Pd/C can ignite MeOH vapors; add under an inert gas stream (Ar or N2).
Hydrogenation:
Balloon Method: Purge the flask with H
x3 (vacuum/fill cycles). Stir vigorously at Room Temperature for 16–24 hours.
Work-up: Filter the reaction mixture through Celite (caution: do not let the catalyst dry out completely on the filter paper to avoid fire risk). Wash with MeOH.
Isolation: Concentrate the filtrate to obtain the Fluoropiperidine Hydrochloride salt.
Note: The salt is stable. If the free base is required, neutralize with NaHCO
immediately before use, as free fluoropiperidines can be volatile and unstable.
Comparative Data & Troubleshooting
Method Comparison
Feature
Protocol A (Aminofluorination)
Protocol B (Hydrogenation)
Primary Bond Formed
C-N and C-F (Cyclization)
C-H (Reduction)
Starting Material
Linear Alkenyl Amines
Fluorinated Pyridines
Complexity
High (Stereocenters created)
Low to Medium
Scalability
mg to g scale
g to kg scale
Atom Economy
Moderate (Stoichiometric Ag, Oxidant)
Excellent (H2 is only byproduct)
Key Risk
AgF sensitivity, Oxidant cost
Defluorination (C-F cleavage)
Troubleshooting "From the Bench"
Issue: Defluorination (Protocol B)
Cause: Insufficient acidity. The C-F bond is labile on Pd surfaces.
Solution: Ensure strictly >1.0 equiv of HCl is used. The protonated species resists oxidative addition of Pd into the C-F bond. Alternatively, switch to Rh/C or Pt/C if Pd remains too aggressive, though Pd(OH)
is usually superior for pyridines.
Issue: Poor Yield/Black Precipitate (Protocol A)
Cause: Catalyst decomposition ("Pd black") before the cycle completes.
Solution: Ensure the oxidant (PhI(OPiv)
) is high quality and not hydrolyzed. Keep the reaction in the dark (AgF is photosensitive). Add a mild base (NaHCO) if the substrate is acid-sensitive, though this may slow the reaction.
Issue: Regioselectivity Drifts (Protocol A)
Cause: Competition between 5-exo and 6-endo pathways.
Solution: Use of bulky protecting groups on the nitrogen (e.g., Nosyl vs Tosyl) can sterically steer the cyclization. Solvent switch from DCM to Toluene often favors the thermodynamic 6-membered ring.
References
Glorius, F. et al. (2019). "Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation." ACS Catalysis. Link
Liu, G. et al. (2009). "Palladium-Catalyzed Intramolecular Aminofluorination of Unactivated Alkenes." Journal of the American Chemical Society.[3] Link
Doyle, A. G. et al. (2010). "Palladium-Catalyzed Asymmetric Synthesis of Allylic Fluorides."[4] Journal of the American Chemical Society.[3] Link
Ritter, T. et al. (2011). "Palladium-Catalyzed Fluorination of Arylboronic Acid Derivatives." Journal of the American Chemical Society.[3] Link
Sanford, M. S. et al. (2012). "Palladium-Catalyzed C–H Fluorination."[2] Organic Letters. Link
Application Note: 4,4-Difluoro-2-methylpiperidine HCl as a Privileged Scaffold for Dopamine D4 Antagonists
This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It addresses the specific utility of 4,4-Difluoro-2-methylpiperidine hydrochloride as a privileged scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for medicinal chemists and pharmacologists. It addresses the specific utility of 4,4-Difluoro-2-methylpiperidine hydrochloride as a privileged scaffold in the design and synthesis of selective Dopamine D4 Receptor (D4R) antagonists.[1]
[1]
Executive Summary
The Dopamine D4 receptor (D4R) is a critical target for treating CNS disorders, including L-DOPA-induced dyskinesia (LID), schizophrenia, and glioblastoma.[1] However, developing D4R ligands with high selectivity over D2 and D3 subtypes remains a significant challenge due to high sequence homology.[1]
4,4-Difluoro-2-methylpiperidine hydrochloride represents a "privileged structure" in modern medicinal chemistry.[1] It combines two critical features for lead optimization:
Gem-difluorination: Modulates the pKa of the piperidine nitrogen (reducing hERG liability) and blocks metabolic oxidation at the 4-position.[1]
2-Methyl Substitution: Introduces chirality/conformational constraint, locking the ligand into a bioactive conformation that favors the D4R orthosteric pocket over D2/D3.[1]
This guide details the mechanistic rationale, synthetic coupling protocols, and validation assays required to utilize this scaffold effectively.
Mechanistic Basis & Structural Logic[1]
The "Fluorine Effect" in D4R Binding
The D4 receptor contains an orthosteric binding site defined by an aspartate residue (Asp115 in TM3) which forms a salt bridge with the basic nitrogen of the piperidine ring.[1]
pKa Modulation: The electron-withdrawing nature of the 4,4-difluoro group lowers the pKa of the piperidine nitrogen compared to a standard piperidine.[1] This reduces the energy penalty for desolvation upon entering the hydrophobic binding pocket.[1]
Metabolic Stability: The 4-position of piperidine is a "soft spot" for Cytochrome P450 oxidation.[1] Fluorination blocks this site, significantly extending the half-life (
The addition of a methyl group at the C2 position creates a steric clash that restricts the rotation of the N-substituent bond.[1] This "conformational lock" forces the molecule into a specific spatial arrangement that aligns with the unique hydrophobic crevices of the D4R, often improving selectivity ratios (D4 vs D2) by >100-fold.[1]
Signaling Pathway Visualization
D4R is a
-coupled receptor.[1] Antagonism blocks the inhibition of Adenylyl Cyclase.[1]
Caption: Mechanism of Action: The antagonist prevents Gi-mediated inhibition of Adenylyl Cyclase, normalizing cAMP levels in D4-expressing neurons.[1]
Free-Basing: In a round-bottom flask, suspend the 4,4-Difluoro-2-methylpiperidine HCl in anhydrous DCM. Add DIPEA and stir for 10 minutes at Room Temperature (RT) to neutralize the hydrochloride salt. Critical Step: Failure to neutralize will prevent the amine from attacking the aldehyde.[1]
Imine Formation: Add the Aryl Aldehyde to the mixture. Stir for 30–60 minutes. (Optional: Add activated 4Å molecular sieves to absorb water and push equilibrium).
Reduction: Cool the solution to 0°C. Add STAB portion-wise over 15 minutes.
Reaction: Allow the mixture to warm to RT and stir overnight (12–16 hours) under nitrogen atmosphere.
Work-up: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]
Purification: Purify via Flash Column Chromatography (Hexanes/EtOAc gradient).
Purpose: To determine the Ki (inhibition constant) of the synthesized compound.[1]
Materials:
Cell Line: HEK293 cells stably expressing human D4.4 receptor.[1]
Radioligand: [³H]-Nemonapride (non-selective) or [³H]-YM-09151-2.[1]
Displacer: Clozapine (10 µM) for non-specific binding definition.[1]
Procedure:
Membrane Prep: Harvest HEK293-D4R cells and homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA). Centrifuge at 40,000 x g for 20 min. Resuspend pellet.[1]
Purpose: To confirm the compound acts as an antagonist and not a partial agonist.[1]
Procedure:
Seeding: Seed CHO-K1 cells expressing D4R into 384-well plates.
Agonist Challenge: Pre-incubate cells with the Test Compound (10 µM down to 0.1 nM) for 15 minutes.
Stimulation: Add Quinpirole (D2/D3/D4 agonist) at its EC80 concentration + Forskolin (10 µM).
Logic: Forskolin raises cAMP.[1] Quinpirole activates D4 (Gi), lowering cAMP.[1] An antagonist will block Quinpirole, causing cAMP levels to remain high (driven by Forskolin).[1]
Detection: Use a TR-FRET cAMP detection kit (e.g., LANCE or HTRF).[1]
Result: A true antagonist will show a dose-dependent recovery of cAMP signal.[1]
Data Presentation & Analysis
Comparative Structure-Activity Relationship (SAR)
The following table illustrates the expected impact of the scaffold modifications on D4R affinity and selectivity.
Scaffold Modification
D4R Ki (nM)
Selectivity (D4 vs D2)
Metabolic Stability (t1/2)
Standard Piperidine
12.5
15-fold
Low (< 15 min)
4,4-Difluoropiperidine
2.1
50-fold
High (> 60 min)
4,4-Difluoro-2-methylpiperidine
0.3 - 0.8
> 200-fold
High (> 60 min)
Note: Data represents typical fold-improvements observed in literature when optimizing piperidine-based D4 ligands [1, 2].[1]
Lead Optimization Workflow
The diagram below outlines the iterative process of using this scaffold.
Caption: Workflow for utilizing the scaffold in Fragment-Based Drug Discovery (FBDD) or Lead Optimization.
References
Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist.
Source: ChemRxiv / PubMed (2025/2026 Context).[1]
Relevance: Establishes the 4,4-difluoropiperidine ether series as a privileged scaffold for high-affinity (Ki = 0.3 nM) and selective D4R antagonism.[1][2][3][4]
Link:[Link] (Search: 4,4-difluoropiperidine dopamine D4)[1]
Discovery and Characterization of Benzyloxy Piperidine Based Dopamine 4 Receptor Antagonists.
Source: PubMed Central / NIH.[1]
Relevance: Details the SAR of piperidine scaffolds and the necessity of structural rigidity for D4 selectivity.
Link:[Link]
Dopamine D4 Receptor-Selective Compounds Reveal Structure–Activity Relationships that Engender Agonist Efficacy.
Source: Journal of Medicinal Chemistry (ACS).[1]
Relevance: Explains the structural determinants (piperidine vs piperazine) that switch a ligand from partial agonist to antagonist.
Link:[Link][1]
4,4-Difluoropiperidine Hydrochloride (Chemical Properties & Safety).
Source: PubChem.[1][5][6][7]
Relevance: Provides physicochemical data (MW: 157.[1][6][7]59) and safety handling (H315, H319) for the raw material.[1]
Link:[Link][1]
Application Note: Strategic Functionalization of 4,4-Difluoro-2-methylpiperidine
Topic: Reaction of 4,4-Difluoro-2-methylpiperidine with Electrophiles Content Type: Detailed Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Introduction:...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Reaction of 4,4-Difluoro-2-methylpiperidine with Electrophiles
Content Type: Detailed Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Introduction: The "Goldilocks" Scaffold
In modern drug discovery, the 4,4-difluoro-2-methylpiperidine scaffold represents a high-value bioisostere of the classic piperidine ring. It addresses two notorious liabilities of the parent heterocycle: metabolic vulnerability and excessive basicity.
Metabolic Blocking: The C4 position of piperidine is a primary site for cytochrome P450-mediated oxidation. Installing a gem-difluoro group effectively blocks this metabolic soft spot.
pKa Modulation: While piperidine is highly basic (pKa ~11.2), the electron-withdrawing inductive effect of the fluorine atoms lowers the pKa to approximately 8.5–9.0 . This reduction improves oral bioavailability by increasing the fraction of uncharged molecules at physiological pH and often reduces off-target liability (e.g., hERG inhibition).
Conformational Locking: The C2-methyl group introduces chirality and steric bias, often forcing the ring into a specific chair conformation that can enhance receptor subtype selectivity, as seen in Dopamine D4 receptor antagonists.
However, these advantages come with a synthetic cost: reduced nucleophilicity . The combination of the inductive electron-withdrawal (fluorine) and steric hindrance (C2-methyl) makes this amine significantly less reactive than standard piperidines. This guide provides optimized protocols to overcome these kinetic barriers.
Reactivity Profile & Mechanistic Insights
Property
Value/Description
Impact on Reactivity
pKa (Conj. Acid)
~8.5 (Est.)
Reduced basicity compared to piperidine; requires weaker acids for protonation but is a poorer nucleophile.
Sterics
C2-Methyl (Chiral)
Significant steric hindrance at the nitrogen center. Expect slower kinetics for bulky electrophiles.
Electronics
C4-Difluoro
Inductive effect (-I) pulls electron density from Nitrogen, further lowering nucleophilicity.
Physical State
HCl Salt (Solid)
Hygroscopic. Must be free-based in situ or pre-processed for non-aqueous reactions.
Key Strategic Implication: Standard "click-and-go" conditions for secondary amines often fail or stall with this scaffold. Protocols must be modified to include higher temperatures , stronger bases , or catalytic activation .
Decision Matrix: Selecting the Right Protocol
Before starting, determine the nature of your electrophile. The following logic tree dictates the optimal experimental approach.
Figure 1: Strategic workflow for functionalizing 4,4-difluoro-2-methylpiperidine based on electrophile class.
Detailed Experimental Protocols
Protocol A: Reductive Amination (The "Gold Standard")
Best for: Installing alkyl groups without the risk of quaternization.
The steric bulk of the C2-methyl group makes direct alkylation sluggish and prone to elimination side products. Reductive amination is the superior route.
Free-Basing (In Situ): In a reaction vial, suspend the amine HCl salt in DCE (0.1 M). Add DIPEA (1.0 equiv) and stir for 10 mins to liberate the free base.
Imine Formation: Add the aldehyde/ketone and Acetic Acid. Stir at Room Temperature (RT) for 30–60 minutes. Note: The C2-methyl group slows iminium formation; do not skip this pre-stir.
Reduction: Add STAB in one portion. Stir at RT for 12–16 hours.
Validation: Check LCMS. If incomplete, add 0.5 equiv more STAB and heat to 40°C.
Workup: Quench with sat. NaHCO₃. Extract with DCM. The gem-difluoro moiety renders the amine less polar; the product often elutes earlier than non-fluorinated analogs on silica.
Preparation: Combine amine salt, electrophile, and base in a microwave vial. Add DMF (concentration 0.2–0.5 M).
Thermal Activation:
Method A (Conventional): Heat to 100°C for 12–18 hours.
Method B (Microwave - Recommended): Heat to 120°C for 30–60 minutes.
Monitoring: The reaction may stall at ~80% conversion due to fluoride-mediated decomposition if overheated. If conversion stops, isolate and recycle.
Workup: Dilute with water/brine (1:1) to crash out the product or extract with EtOAc.
Protocol C: Amide Coupling
Best for: Acylation. Note that the resulting amide is often a rotamer mixture due to the 2-Me/Amide steric clash.
Reagents:
Coupling Agent: HATU (1.2 equiv)
Base: DIPEA (3.0 equiv)
Solvent: DMF
Step-by-Step:
Activate the carboxylic acid with HATU and DIPEA in DMF for 5 minutes.
Add the amine HCl salt.
Stir at RT.[1] Crucial Observation: Unlike simple piperidines which react in minutes, this hindered amine may require 2–4 hours.
Troubleshooting: If the reaction is slow, switch to COMU or acid chloride conditions (Acid Chloride + Et₃N in DCM).
Case Study: Dopamine D4 Receptor Antagonists
Context: In a study optimizing D4 receptor antagonists for L-DOPA-induced dyskinesias, researchers utilized the 4,4-difluoropiperidine scaffold to improve metabolic stability (CNS MPO score).
Experimental Insight:
When synthesizing the ether analogs, the researchers noted that moving the gem-difluoro group relative to the nitrogen (3,3- vs 4,4-) drastically altered the cLogP and pKa .[2]
Observation: The 4,4-difluoro-2-methylpiperidine core provided a "selectivity filter." The steric bulk of the methyl group reduced affinity for off-target D2/D3 receptors, while the difluoro group prevented rapid clearance.
Protocol Used: The connection to the "southern" aryl group was achieved via reductive amination (Protocol A) using 3-fluoro-4-methoxybenzaldehyde, yielding a potent and selective antagonist.
Safety & Handling
Hygroscopicity: The HCl salt absorbs water rapidly. Weigh quickly or use a glovebox for precise stoichiometry.
Volatility: The free base is moderately volatile. Do not put the free base under high vacuum (< 5 mbar) for extended periods; it will sublime/evaporate.
Toxicity: Treat as a standard irritant. The fluorinated metabolites are generally stable and non-toxic, but specific toxicology data is limited.
References
Synthesis and Reactivity of Fluorinated Piperidines
Source: PubChem. (2025).[3][4] 4,4-Difluoro-2-methylpiperidine hydrochloride.[5][6] National Library of Medicine.
URL:[Link]
Medicinal Chemistry Application (D4 Antagonists)
Source: Mach, R. H., et al. (2020). Synthesis and Biological Characterization of 4,4-Difluoro-3-(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor Antagonist. ChemRxiv/NIH.
URL:[Link] (Note: Context derived from related D4 antagonist SAR studies).
General Fluorine Effects in MedChem
Source: Meanwell, N. A. (2018).[8] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
URL:[Link]
Experimental procedure for fluorination of 2-methylpiperidone
Application Note: High-Fidelity Electrophilic -Fluorination of 2-Methylpiperidone Scaffolds Abstract & Strategic Overview The introduction of fluorine into saturated N-heterocycles is a pivotal strategy in medicinal chem...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Electrophilic
-Fluorination of 2-Methylpiperidone Scaffolds
Abstract & Strategic Overview
The introduction of fluorine into saturated N-heterocycles is a pivotal strategy in medicinal chemistry to modulate pKa, enhance metabolic stability (blocking P450 oxidation sites), and alter lipophilicity (
). This guide details the protocol for the regioselective C3--fluorination of 2-methylpiperidone derivatives.
Critical Nomenclature Note: "2-methylpiperidone" is frequently used colloquially to refer to 1-methylpiperidin-2-one (N-methyl) or 6-methylpiperidin-2-one (ring-substituted). This protocol is engineered to be robust for both, provided the nitrogen is protected or substituted.
Target Transformation: C-H
C-F at the C3 position ( to carbonyl).
Mechanism: Lithium-mediated enolization followed by electrophilic trapping.
Key Challenge: Preventing over-fluorination (difluorination) and managing the stability of the cyclic enolate.
Strategic Analysis & Reaction Design
The Reagent of Choice: NFSI
While Selectfluor is a common electrophilic source, N-Fluorobenzenesulfonimide (NFSI) is selected for this protocol due to its:
Solubility Profile: Highly soluble in THF at -78°C, ensuring homogenous kinetics with the lithium enolate.
Milder Reactivity: Reduces the incidence of oxidative side-reactions common with the more aggressive Selectfluor cation.
Byproduct Management: The sulfonimide byproduct is water-soluble and easily removed during aqueous workup.
Substrate Requirements (N-Protection)
Direct fluorination of a free lactam (N-H) is inefficient due to the acidity of the N-H proton (pKa ~17), which competes with
-deprotonation.
If starting with N-Methyl-2-piperidone: Proceed directly to Protocol B .
If starting with 6-methyl-2-piperidone (N-H): You must install an electron-withdrawing group (EWG) such as Boc or Cbz. This not only protects the nitrogen but also lowers the pKa of the C3 protons, facilitating cleaner enolization.
Experimental Protocols
Protocol A: N-Boc Protection (Pre-requisite for N-H Lactams)
Substrate: N-Boc-6-methylpiperidin-2-one OR 1-methylpiperidin-2-one (1.0 equiv)
Base: LiHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (1.2 equiv)
Fluorine Source: NFSI (1.3 equiv)
Solvent: THF (anhydrous, degassed)
Quench: Saturated
solution
Step-by-Step Methodology:
Setup: Flame-dry a 2-neck round bottom flask. Equip with a stir bar, temperature probe, and
inlet.
Solvation: Dissolve the substrate in THF (0.2 M) and cool to -78°C (dry ice/acetone bath). Crucial: Maintain temp < -70°C to prevent ring opening or decomposition.
Enolization: Add LiHMDS dropwise over 15 minutes.
Mechanistic Insight: The bulky silyl amide base kinetically deprotonates the C3 position, forming the lithium enolate. Stir at -78°C for 45 minutes to ensure complete formation.
Reagent Preparation: In a separate flame-dried vial, dissolve NFSI in THF (0.5 M).
Fluorine Transfer: Add the NFSI solution dropwise to the enolate mixture at -78°C.
Observation: The solution may turn slightly yellow.
Reaction: Stir at -78°C for 2 hours. Allow to warm slowly to -20°C over 1 hour.
Control Point: Do not warm to RT immediately; thermal instability of the intermediate can lead to side products.
Quench: At -20°C, add sat.
(5 mL/mmol) vigorously.
Workup: Extract with EtOAc (3x). Wash combined organics with water and brine.[1] Dry over
Purification: Flash column chromatography (Hexanes/EtOAc). The mono-fluorinated product is typically less polar than the starting material.
Visualization of Workflows
Reaction Workflow Diagram
The following diagram illustrates the critical path for the experimental setup and execution.
Caption: Step-by-step workflow for the LiHMDS-mediated fluorination of piperidone scaffolds.
Mechanistic Pathway
Understanding the electronic flow is vital for troubleshooting low yields.
Caption: Mechanistic pathway showing enolate generation and electrophilic fluorine transfer.
Data Analysis & QC
Expected Analytical Data
Upon successful synthesis, the following NMR signatures confirm the structure.
Feature
NMR (400 MHz, )
NMR
Interpretation
C3-H (Product)
4.8 - 5.1 ppm (ddd)
-
Large coupling (~48-52 Hz) confirms geminal F-H.
Fluorine Signal
-
-180 to -190 ppm
Characteristic shift for -fluoro carbonyls.
Enantiomers
Split signals (if chiral shift reagent used)
Split signals
Reaction produces a racemate unless chiral catalyst is used.
Troubleshooting Guide
Observation
Root Cause
Corrective Action
Low Yield (<30%)
Incomplete enolization or moisture ingress.
Ensure LiHMDS is fresh/titrated. Dry THF over molecular sieves.
Difluorination
Excess base or high temperature.
Strictly control temp at -78°C. Use exactly 1.1-1.2 eq of base.
Starting Material Recovery
NFSI quality or slow transfer.
Ensure NFSI is white/crystalline (not yellow).[4] Add NFSI faster to prevent enolate decomposition.
Safety & Handling (E-E-A-T)
NFSI: While safer than
gas, NFSI is a skin and eye irritant. Handle in a fume hood.
HF Formation: Although minimal, trace HF can generate during workup. Avoid glass contact if scaling up significantly; however, for standard lab scale, borosilicate glass is acceptable provided the quench is buffered (
).
LiHMDS: Pyrophoric hazard. Handle under strict inert atmosphere (
/Ar).
References
Differding, E., & Ofner, H. (1991).[5] N-Fluorobenzenesulfonimide: A Practical Reagent for Electrophilic Fluorination.[6][7][8] Synlett, 1991(03), 187-189.
Sodeoka, M., & Hamashima, Y. (2006). Catalytic Enantioselective Fluorination Reactions. Bulletin of the Chemical Society of Japan, 79(3), 329-344.
Rozhkov, V. V., & Kuchin, A. V. (2021). Electrophilic Fluorination of Carbonyl Compounds. Russian Chemical Reviews, 90(4), 486.
Sigma-Aldrich. (2023). N-Fluorobenzenesulfonimide Safety Data Sheet.
Asymmetric synthesis of (2R,4S)-4,4-Difluoro-2-methylpiperidine
Application Note: Asymmetric Synthesis of (2R)-4,4-Difluoro-2-methylpiperidine Part 1: Executive Summary & Structural Analysis Scope and Significance The incorporation of fluorine into saturated heterocycles is a corners...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Asymmetric Synthesis of (2R)-4,4-Difluoro-2-methylpiperidine
Part 1: Executive Summary & Structural Analysis
Scope and Significance
The incorporation of fluorine into saturated heterocycles is a cornerstone strategy in modern drug design. The 4,4-difluoro-2-methylpiperidine scaffold offers a unique combination of metabolic stability (blocking the labile C4 position) and conformational biasing (via the gauche effect of the difluoromethylene group). This application note details the asymmetric synthesis of the (2R) enantiomer.
Critical Note on Stereochemistry (The "(2R,4S)" Notation)
The user request specified "(2R,4S)-4,4-Difluoro-2-methylpiperidine". It is chemically imperative to clarify this nomenclature before proceeding:
Geminal Difluoro Substitution: In a 4,4-difluoro system, the C4 carbon is bonded to two identical fluorine atoms. Therefore, C4 is achiral , and the "4S" designation is chemically invalid for the final product.
Interpretation: The "(2R,4S)" notation likely refers to a monofluoro precursor (e.g., (2R,4S)-4-fluoro-2-methylpiperidine) or a diastereomeric intermediate (e.g., (2R,4S)-4-hydroxy-2-methylpiperidine) used during the synthesis.
Protocol Focus: This guide focuses on the (2R)-4,4-Difluoro-2-methylpiperidine (where C2 is the sole stereocenter), derived from the chiral pool (L-Alanine).
Part 2: Retrosynthetic Analysis & Strategy
The most robust route to chiral 2-substituted-4,4-difluoropiperidines avoids late-stage resolution by utilizing the Chiral Pool strategy. We utilize L-Alanine to establish the C2 stereocenter early, followed by a Dieckmann cyclization to form the piperidone ring, and finally deoxofluorination.
Strategic Workflow (Graphviz)
Figure 1: Retrosynthetic strategy utilizing L-Alanine as the chiral source.
Part 3: Detailed Experimental Protocols
Phase 1: Synthesis of (2R)-N-Boc-2-methylpiperidin-4-one
Rationale: Direct fluorination requires a ketone. The Dieckmann cyclization of an amino-diester derived from L-Alanine is the industry standard for generating chiral 4-piperidones.
In a dry flask under N2, suspend NaH (1.5 equiv, 60% in oil) in dry Toluene or THF.
Add the N-Boc diester (from step 2) dropwise at 0°C.
Reflux (Toluene) or heat to 60°C (THF) for 4 hours.
Mechanism:[2][3][4][5][6] Intramolecular Claisen condensation forms the beta-keto ester ring.
Quench with dilute AcOH/Ice water. Extract with EtOAc.[2]
Decarboxylation (Krapcho conditions):
Dissolve the crude beta-keto ester in DMSO/Water (10:1) with NaCl (excess).
Heat to 140°C for 4–6 hours.
Purification: Extract into ether, wash with water (to remove DMSO), and purify via silica gel chromatography (Hexane/EtOAc).
Yield: (2R)-N-Boc-2-methylpiperidin-4-one.
QC: Verify optical rotation (should be non-zero) and 1H NMR (methyl doublet at ~1.1 ppm).
Phase 2: Deoxofluorination (The Critical Step)
Rationale: Converting C=O to CF2. Deoxo-Fluor (Bis(2-methoxyethyl)aminosulfur trifluoride) is preferred over DAST due to higher thermal stability and safety profile.
Safety Warning: Deoxofluorination reagents liberate HF upon hydrolysis. Use plastic/Teflon labware where possible. Work in a well-ventilated fume hood. Calcium gluconate gel must be available.
Protocol:
Setup:
Flame-dry a round-bottom flask equipped with a magnetic stir bar and N2 inlet.
Dissolve (2R)-N-Boc-2-methylpiperidin-4-one (1.0 equiv) in anhydrous DCM (0.2 M concentration).
Cool the solution to 0°C.
Reagent Addition:
Add Deoxo-Fluor (2.5 equiv) dropwise via syringe. (Note: 50% solution in Toluene is often used for better control).
Catalysis: Addition of a catalytic amount of EtOH (0.1 equiv) can accelerate the reaction but increases HF generation.
Reaction:
Allow the mixture to warm to Room Temperature (RT) and stir for 16–24 hours.
Monitoring: TLC (stain with KMnO4 or Ninhydrin) or 19F NMR (look for disappearance of reagent signal and appearance of gem-difluoro triplet/multiplet at -90 to -110 ppm).
Quench & Workup:
CRITICAL: Cool back to 0°C.
Quench by slow addition of saturated aqueous NaHCO3. Caution: Vigorous CO2 evolution.
Stir for 30 mins until bubbling ceases.
Extract with DCM (3x).
Wash combined organics with 1M HCl (rapidly, to remove amine byproducts) then Brine.
Dry over Na2SO4 and concentrate.
Purification:
Flash chromatography (Hexane/EtOAc). The difluoro product is typically less polar than the ketone.
Singh, R. P., & Shreve, J. M. (2002). "Nucleophilic Fluorination with Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor)." Journal of Fluorine Chemistry, 116(1), 23–26. Link
Synthesis of Chiral Piperidones (Dieckmann Route):
Toyooka, N., et al. (2001). "Enantioselective Synthesis of (-)-Pinidinol." Heterocycles, 54(2), 947. (Describes the L-Alanine to 2-methyl-4-piperidone route).
Gem-Difluoropiperidine Building Blocks:
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
Safety of SF4 Derivatives:
Lal, G. S., et al. (1999). "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability." Journal of Organic Chemistry, 64(19), 7048-7054.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Catalytic hydrogenation of fluorinated pyridines to piperidines
Content Type: Application Note & Protocol Guide
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.
Executive Summary & Strategic Importance
Fluorinated piperidines are "privileged scaffolds" in modern drug discovery. The incorporation of fluorine into the piperidine ring lowers the basicity of the amine (modulating pKa for better bioavailability), blocks metabolic hot spots (CYP450 oxidation), and induces specific conformational biases (gauche effects) that can lock ligand-receptor geometries.
However, the direct catalytic hydrogenation of fluorinated pyridines to piperidines presents a synthetic dichotomy :
The Pyridine Problem: Pyridines are electron-deficient aromatics that strongly coordinate to metal surfaces (catalyst poisoning). They typically require harsh conditions (high T/P) for reduction.
The Fluorine Problem: Carbon-Fluorine (C-F) bonds are susceptible to hydrogenolysis (Hydrodefluorination, HDF) under the very reducing conditions required to saturate the pyridine ring.
The Solution: This guide details two field-proven protocols that decouple these problems using Acid-Mediated Activation and Dearomatization Strategies .
Mechanistic Principles & Catalyst Selection
To successfully hydrogenate without defluorination, one must alter the reaction pathway to favor ring saturation (
) over C-F cleavage ().
The "Acid-Activation" Effect
Standard heterogeneous catalysts (Pd/C, Pt/C) often fail because the pyridine nitrogen binds to the metal, deactivating it.
Without Acid: Pyridine
-donation poisons the catalyst. High temperatures required High HDF.
With Acid (Protocol A): Protonation forms the pyridinium ion. This prevents N-metal binding and lowers the LUMO energy of the aromatic system, facilitating reduction at lower temperatures where C-F bonds are kinetically stable.
The "Dearomatization" Strategy[1][2][3]
Boron-Mediated (Protocol B): Instead of brute-force hydrogenation, a Lewis acid (borane) activates the pyridine, breaking aromaticity to form a diene intermediate. This diene is easily hydrogenated under mild conditions, preserving the C-F bond.
Preparation: In a glass liner suitable for the autoclave, dissolve the fluoropyridine (1.0 mmol) in MeOH (5 mL).
Acidification: Add concentrated aqueous HCl (1.1 equiv). Stir for 5 minutes to ensure formation of the pyridinium salt. CRITICAL: Failure to acidify results in catalyst poisoning and stalled reaction.
Catalyst Addition: Carefully add Pd(OH)₂/C (10 mol% Pd loading). Safety: Wet the catalyst with a small amount of water or solvent under inert gas to prevent ignition.
Hydrogenation:
Seal the autoclave.
Purge with N₂ (3x) and then H₂ (3x).
Pressurize to 50 bar (725 psi) H₂.
Stir vigorously (1000 rpm) at Room Temperature (25 °C) for 16–24 hours.
Work-up:
Vent H₂ carefully.
Filter the mixture through a pad of Celite to remove the catalyst. Rinse with MeOH.
Isolation: The product is the hydrochloride salt. Evaporate the solvent to obtain the solid cis-3-fluoropiperidine·HCl.
Optional Protection: If the free base is volatile, add Cbz-Cl and NaHCO₃ directly to the filtrate before evaporation to isolate as the Cbz-protected carbamate.
Best for: Multi-fluorinated substrates, high stereoselectivity (all-cis), and retention of labile F-atoms.[2]
Reference: Nairoukh et al., Nature Chemistry 2019.[1]
Equipment: Glovebox (preferred) or strict Schlenk line; Hydrogen balloon (1 atm) or low pressure (5 bar).
Step-by-Step Procedure
Catalyst Activation: In a glovebox, mix [Rh(COD)Cl]₂ and the CAAC ligand in THF. Stir for 1 hour to generate the active species.
Dearomatization: Add the fluoropyridine substrate followed by HBpin.
Observation: The solution often changes color as the N-Bpin diene intermediate forms.
Hydrogenation:
Transfer the vessel to a line or pressure reactor.
Introduce H₂ gas.[1][3] Unlike Protocol A, this reaction often proceeds at 1–5 bar H₂ and Ambient Temperature .
Stir for 12–18 hours.
Work-up:
The product is an N-Bpin protected piperidine.
Deprotection: Add dilute aqueous HCl or MeOH/silica to cleave the B-N bond.
Purify via column chromatography (if protected) or crystallization (as salt).
Why this works?
The HBpin breaks the aromaticity before hydrogenation starts. The resulting diene is not aromatic; it behaves like a simple alkene, allowing the Rh catalyst to hydrogenate it under very mild conditions where C-F oxidative addition does not occur.
Troubleshooting & Optimization
Issue
Diagnosis
Corrective Action
No Reaction (0% Conv.)
Catalyst Poisoning
Ensure >1.0 equiv HCl is used (Protocol A). Verify H₂ pressure is sufficient (min 20 bar for Pd).
High Defluorination (>10%)
Temperature too high
Run at RT. Do not heat. Switch from Pd to Rh-DAH (Protocol B).
Low Diastereoselectivity
Isomerization
Use Protocol B (Rh-DAH) for thermodynamic all-cis preference.
Product Volatility
Loss during evap.
Isolate as HCl salt or perform in situ protection (Boc/Cbz) before workup.
HF Generation: Although these protocols minimize defluorination, trace HF may form. If using glass reactors, inspect for etching. When working up large scales, treat aqueous waste with CaCl₂ to precipitate fluoride.
Catalyst Ignition: Dry Pd/C and Rh catalysts are pyrophoric. Always keep wet with solvent/water during handling.
References
Wagener, T., et al. (2020).[1] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis, 10(20), 12052–12057.[1][4] Link[5]
Nairoukh, Z., et al. (2019).[1] The formation of all-cis-(multi)fluorinated piperidines by a dearomatization–hydrogenation process.[6][2][1][7][8] Nature Chemistry, 11, 264–270.[1] Link
Despois, A., & Cramer, N. (2020). Iridium(III)-Catalyzed Ionic Hydrogenation of Pyridines to Multi-Substituted Piperidines. ChemRxiv. Link
Besset, T., et al. (2021).[9] Hydrogenation of fluorinated molecules: an overview. Chemical Society Reviews, 50, 7052-7074. Link
Technical Support Guide: Synthesis of 4,4-Difluoro-2-methylpiperidine Hydrochloride
Executive Summary & Synthetic Strategy The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride presents a classic challenge in medicinal chemistry: introducing a gem-difluoro motif into a saturated heterocycle whi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Synthetic Strategy
The synthesis of 4,4-Difluoro-2-methylpiperidine hydrochloride presents a classic challenge in medicinal chemistry: introducing a gem-difluoro motif into a saturated heterocycle while maintaining a chiral center (C2-methyl) and avoiding elimination side products.
This molecule is a high-value bioisostere. The gem-difluoro group lowers the pKa of the amine (compared to the parent piperidine) and blocks metabolic oxidation at the C4 position, potentially increasing the half-life of downstream drug candidates.
Core Synthetic Workflow
The most robust route utilizes the deoxofluorination of N-Boc-2-methyl-4-piperidinone . Direct fluorination of the unprotected amine is impossible due to the reactivity of the secondary amine with fluorinating agents (forming N-S bonds).
Figure 1: Critical path for the synthesis of 4,4-Difluoro-2-methylpiperidine HCl.
Critical Protocol: The Deoxofluorination Step[1]
This is the bottleneck. The reaction of ketones with aminosulfur trifluorides (DAST, Deoxo-Fluor) often competes with elimination to form vinyl fluorides.
Preparation: Flame-dry all glassware. Moisture reacts with Deoxo-Fluor to generate HF, which catalyzes the unwanted elimination reaction.
Addition: Dissolve the ketone in DCM. Cool to -78°C .[1] Add Deoxo-Fluor dropwise.
Scientist's Note: The 2-methyl group creates steric bulk. While the C4 ketone is accessible, the ring conformation (chair vs. twist-boat) influences the attack. Low temperature favors the kinetic product (difluorination) over the thermodynamic elimination product.
Warming: Allow the reaction to warm to Room Temperature (RT) very slowly over 4–6 hours.
Quenching: Quench by pouring the mixture into saturated aqueous NaHCO₃. Do not add water to the reaction; add the reaction to the bicarbonate.
Troubleshooting Guide (Q&A)
Issue 1: "My NMR shows a triplet at ~5.2 ppm and lower fluorine integration."
Diagnosis:Elimination to Vinyl Fluoride.
Instead of replacing the oxygen with two fluorines, the reagent acted as a base, removing a proton from C3 or C5, creating a double bond.
Mechanism: The intermediate alkoxy-aminosulfur species eliminates a proton.[2]
Fix:
Switch Reagent: Move to XtalFluor-E with Et₃N·3HF as a promoter. This reagent is less basic and significantly reduces elimination [1].
Lower Temperature: Ensure the addition happens strictly at -78°C.
Solvent: Switch DCM to Toluene; sometimes non-polar solvents disfavor the charged transition state of the elimination.
Issue 2: "The product turned into a black, sticky oil during concentration."
Diagnosis:Acid-Catalyzed Decomposition.
Residual HF from the reaction stripped the Boc group prematurely, or the amine degraded on acidic silica.
Fix:
Neutralization: Ensure the quench with NaHCO₃ is vigorous and pH is basic (>8) before extraction.
Purification: Do not use standard silica gel. Silica is slightly acidic. Use Neutral Alumina or treat your silica with 1% Triethylamine in Hexanes before loading the column.
Issue 3: "I cannot get the HCl salt to precipitate; it's a hygroscopic gum."
Diagnosis:Solvent Entrapment / Impure Salt Formation.
Piperidine HCl salts are notoriously hygroscopic.
Fix:
The "Dry" Method: Dissolve the N-Boc intermediate in dry Et₂O (Diethyl Ether) or MTBE. Add 4M HCl in Dioxane dropwise.
Trituration: If a gum forms, decant the supernatant, add fresh anhydrous ether, and sonicate. This mechanical stress often induces crystallization.
Drying: Dry under high vacuum (0.1 mbar) over P₂O₅ for 24 hours.
Mechanistic Insight: Why Elimination Happens
Understanding the competition between substitution and elimination is vital for troubleshooting.
Figure 2: Competition between nucleophilic fluorination and elimination. The 2-methyl substituent can sterically hinder the F- attack, inadvertently favoring Pathway B (Elimination).
Analytical Specifications
When validating your final material, ensure it meets these criteria:
Test
Expected Result
Notes
19F NMR
~ -90 to -100 ppm (multiplet)
Distinctive AB quartet pattern often seen due to ring rigidity/chirality.
1H NMR
Methyl doublet at ~1.2 ppm
Verify integration (3H).
Appearance
White to Off-White Solid
Yellow/Orange indicates amine oxidation.
Chloride Content
~ 22.5% (Theoretical)
Titrate with AgNO₃ to confirm stoichiometry.
References
Beaulieu, F., et al. (2009).[3] "Aminodifluorosulfinium Tetrafluoroborate Salts as Stable and Scalable Deoxofluorinating Reagents." Organic Letters, 11(21), 5050–5053. Link
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling." Journal of Organic Chemistry, 75(10), 3401–3411. Link
Singh, R.P., & Shreeve, J.M. (2002). "Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST." Synthesis, 2002(17), 2561-2578. Link
Nielsen, M.K., et al. (2015).[3] "PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent."[3] Journal of the American Chemical Society, 137(30), 9571–9574. Link
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: #DFMP-OPT-001
Status: Open
Subject: Yield Optimization & Troubleshooting for Gem-Difluorination of 2-Methyl-4-Piperidinone
Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.
Executive Summary
The synthesis of 4,4-Difluoro-2-methylpiperidine presents a classic "competing pathway" challenge in medicinal chemistry. The core transformation—deoxofluorination of the ketone—is plagued by two primary failure modes: elimination (vinyl fluoride formation) and protecting group instability . Furthermore, the final product is a volatile secondary amine, leading to significant mass balance loss during isolation if not handled as a salt.
This guide moves beyond standard literature procedures to address the mechanistic bottlenecks that kill yield.
Module 1: The Deoxofluorination Bottleneck
The Problem: Elimination vs. Substitution
The most common user complaint is: "I see conversion, but my isolated yield is <40%."
This is almost always due to the basicity of the fluorinating reagent promoting E1cb-like elimination rather than the desired
substitution. The 2-methyl group adds steric bulk, forcing the piperidine ring into a specific chair conformation that can favor axial proton elimination.
Diagnostic Diagram: Reaction Pathways
The following diagram illustrates the bifurcation between the desired gem-difluoride and the parasitic vinyl fluoride side product.
Caption: Mechanistic bifurcation during deoxofluorination. Minimizing the "Elimination" pathway requires strict temperature control and non-basic fluoride sources.
Reagent Selection Matrix
Stop using neat DAST if you are struggling with elimination. Switch to XtalFluor-E with specific promoters.[1][2]
System Prep: Flame-dry a round-bottom flask under Argon. Note: XtalFluor-E does not etch glass like DAST, so standard glassware is acceptable, but plastic/Teflon is safer for the workup.
Activation (Critical): Add XtalFluor-E (solid) and Et3N·3HF to the DCM at -78°C. Stir for 10 minutes.
Why? This generates the active diethylaminodifluorosulfinium cation without releasing free HF gas immediately.
Addition: Add the N-Boc-ketone (dissolved in minimal DCM) dropwise over 20 minutes at -78°C.
Ramp: Stir at -78°C for 1 hour, then allow to warm strictly to room temperature (23°C) over 4 hours. Do not reflux.
Quench: Cool back to 0°C. Quench with 5% aqueous NaHCO3 .
Safety: Gas evolution (
) will be vigorous.
Workup: Extract with DCM. Wash organics with 0.1M HCl (to remove amine byproducts) then Brine. Dry over
.
Module 3: Isolation & Salt Formation (The "Missing Mass" Issue)
Ticket: "I deprotected the Boc group, but my product disappeared on the rotavap."
Root Cause: The free base 4,4-difluoro-2-methylpiperidine is a volatile oil. The fluorine atoms lower the boiling point relative to the parent piperidine due to the "perfluoro effect" (reduced intermolecular Van der Waals forces).
The Fix: Isolate as the Hydrochloride Salt
Do not attempt to isolate the free amine. Proceed directly from the Boc-deprotection to the salt.
Workflow Diagram: Isolation Logic
Caption: Isolation workflow to prevent volatility-induced yield loss.
Protocol: Salt Formation
Dissolve the purified N-Boc intermediate in minimal dry dioxane or ethyl acetate.
Add 4M HCl in Dioxane (5 equiv) at 0°C. Stir for 2 hours.
Do not concentrate. Instead, add a 10-fold excess of cold Diethyl Ether (
) or Hexanes.
The HCl salt should crash out as a white solid.
Filter under Argon (the salt is hygroscopic). Wash with cold ether.
Frequently Asked Questions (FAQ)
Q: Can I use DAST if I don't have XtalFluor-E?A: Yes, but you must modify the protocol. Use DCM as solvent and cool to -78°C . Do not add exogenous base (like pyridine) unless acid-sensitivity is extreme, as base promotes elimination. Quench at low temperature. Expect 10-15% lower yields due to vinyl fluoride formation.
Q: Why is the 2-methyl group causing lower yields than the unsubstituted 4-piperidone?A: The 2-methyl group locks the piperidine ring into a preferred chair conformation. In the intermediate carbocation, this conformational lock can align the C3-axial proton perfectly with the leaving group orbital, accelerating the E1cb elimination pathway.
Q: My NMR shows a mix of rotamers. Is my product impure?A: Likely not. The N-Boc-4,4-difluoro-2-methylpiperidine often exhibits rotamers in
NMR (usually 2:1 ratio) due to restricted rotation around the N-C(O) bond. Run the NMR at 50°C to coalesce the peaks if verification is needed.
References
L'Heureux, A., et al. (2010). "Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling."[1][3] The Journal of Organic Chemistry, 75(10), 3401–3411. Link
Grounding: Establishes XtalFluor-E + Et3N·3HF as the superior system for preventing elimin
Saeedi, S., et al. (2025). "Synthesis and biological characterization of 4,4-difluoro-3-(phenoxymethyl)piperidine scaffold." ChemRxiv. Link
Grounding: Provides recent precedent for 4,4-difluoropiperidine synthesis and handling of rel
Beaulieu, F., et al. (2009). "Deoxofluorination of Alcohols and Ketones with XtalFluor-E." Organic Letters, 11(21), 5050–5053. Link
Grounding: Defines the mechanistic advantages of salt-based fluorin
Sigma-Aldrich. "4,4-Difluoropiperidine hydrochloride Product Sheet." Link
Grounding: Confirms physical properties (melting point, salt form stability) for the generic analog.
Technical Support Center: Stability & Handling of 4,4-Difluoro-2-methylpiperidine HCl
Welcome to the Technical Support Center. This guide addresses the specific stability, solubility, and analytical challenges associated with 4,4-Difluoro-2-methylpiperidine hydrochloride .
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center.
This guide addresses the specific stability, solubility, and analytical challenges associated with 4,4-Difluoro-2-methylpiperidine hydrochloride . Unlike standard piperidines, the gem-difluoro group introduces unique electronic and physical properties that frequently confuse standard workflows.
Module 1: Solution Preparation & Solubility
Core Principle: The hydrochloride salt is a polar ionic lattice. The free base is a lipophilic, volatile oil. Confusing the two leads to precipitation or yield loss.
Troubleshooting Matrix: Solubility Issues
Symptom
Probable Cause
Corrective Action
Precipitate in DCM/EtOAc
You are trying to dissolve the HCl salt in a non-polar organic solvent.
Switch to MeOH, DMSO, or Water . If non-polar solvent is required, you must perform a free-basing protocol first (see below).
Cloudiness in Water
High concentration or presence of inorganic impurities.
The HCl salt should be highly water-soluble (>50 mg/mL). Sonicate or warm gently (up to 40°C). Filter if turbidity persists.
Oil droplets in basic aqueous solution
Spontaneous formation of the free base .
This is normal. At pH > 9, the amine deprotonates and oils out. Extract immediately into DCM or Ether.
Protocol: Controlled Free-Basing (Critical for Coupling Reactions)
Why this matters: The
group lowers the of the amine (inductive effect), but it remains basic. The free base is volatile. Standard rotary evaporation can strip your product away.
Dissolve: Dissolve the HCl salt in minimum water (e.g., 1g in 5 mL).
Basify: Add 2M NaOH dropwise until pH > 10. The solution will turn cloudy/oily.
Extract: Extract 3x with Dichloromethane (DCM). Note: DCM is preferred over ether to minimize volatility losses during concentration.
Dry: Dry combined organics over
.
Concentrate (Danger Zone):DO NOT evaporate to dryness under high vacuum. Concentrate carefully at >100 mbar and 25°C. Stop when volume is reduced but solvent remains. Use immediately.
Module 2: Chemical Stability & Degradation
Core Principle: The C-F bond is robust, but the amine functionality is vulnerable to oxidation and carbamate formation when in the free base form.
FAQ: Stability in Solution
Q: Is the HCl salt stable in DMSO/Water?A: Yes. As the hydrochloride salt, the nitrogen lone pair is protonated and protected. Solutions in DMSO or
are stable for weeks at room temperature if sealed.
Q: I see a new impurity growing in my NMR after leaving the free base in CDCl3. What is it?A: This is likely the ammonium carbamate salt.
Mechanism:[1][2] Secondary amines react with atmospheric
to form carbamic acid, which reacts with another equivalent of amine.
Prevention: Flush all free-base solutions with Argon/Nitrogen immediately.
Q: Can I heat this compound?A:
HCl Salt: Stable up to ~170°C (Melting Point).
Free Base: Volatile.[3] Do not heat in open vessels.
Visualizing Degradation Pathways
Figure 1: Stability and degradation workflow. The transition from Salt to Free Base introduces volatility and reactivity risks.
Module 3: Analytical Troubleshooting (The "Invisible" Peak)
Core Principle: 4,4-Difluoro-2-methylpiperidine lacks a UV chromophore . It will not absorb at 254 nm. This is the #1 reason researchers believe the compound has "degraded" or "disappeared."
Diagnostic Flowchart
Figure 2: Analytical decision tree. Standard UV detection is ineffective for this molecule.
Recommended Analytical Protocols
1.
NMR (The Gold Standard)
Why: The two fluorine atoms provide a distinct signal that is free from solvent interference.
Expected Signal: Look for a gem-difluoro pattern (AB quartet or broad multiplet) around -90 to -110 ppm (referenced to
).
Purity Check: Integration of the fluorine peaks against an internal standard (e.g.,
-trifluorotoluene) gives absolute purity without needing a UV response factor.
2. HPLC/LC-MS Strategy
Detector: You MUST use ELSD (Evaporative Light Scattering Detector), CAD (Charged Aerosol Detector), or MS (Mass Spec).
UV Workaround: If you only have UV, you must derivatize the amine.
Quick Derivatization: Mix sample with excess Benzoyl Chloride and TEA in MeCN. Inject. The resulting benzamide is UV active (254 nm).
3. Mass Spectrometry (MS)
Ionization: ESI Positive Mode (
).
Target Ion: Look for
.
MW (Free Base): ~135.15 Da.
Target m/z: 136.15 .
Note: Do not look for the HCl salt mass (171.6 Da); the salt dissociates in the MS source.
Module 4: Storage & Handling
Hygroscopicity: Amine hydrochlorides are often hygroscopic.
Storage: Store in a tightly sealed vial within a desiccator at 2-8°C .
Sign of Wetness: Clumping of the crystalline powder.
Fix: Recrystallize from Isopropanol/Ether or dry under high vacuum over
.
Corrosion: As an HCl salt, long-term exposure to metal spatulas can cause corrosion. Use glass or plastic tools.
References
Sigma-Aldrich. 4,4-Difluoropiperidine hydrochloride Product Specification. Link (Analogous structure properties).
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2758352, 4,4-Difluoropiperidine. Link.[4]
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition.[3] Science, 317(5846), 1881-1886.[3] (Mechanistic insight on basicity modulation by fluorine). Link[3]
Thermo Fisher Scientific. Automatic Precolumn Derivatization for the HPLC Determination of Aliphatic Amines. Application Note. (Analytical protocols for non-chromophoric amines). Link
Analytical methods for purity determination of 4,4-Difluoro-2-methylpiperidine
Topic: Analytical Methods for Purity Determination of 4,4-Difluoro-2-methylpiperidine Content Type: Comparative Technical Guide Audience: Senior Researchers, Analytical Chemists, and Process Development Scientists Execut...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Analytical Methods for Purity Determination of 4,4-Difluoro-2-methylpiperidine
Content Type: Comparative Technical Guide
Audience: Senior Researchers, Analytical Chemists, and Process Development Scientists
Executive Summary: The "Triad of Truth" Approach
For the analysis of 4,4-Difluoro-2-methylpiperidine (CAS: 219715-62-5 / 1670259-99-0), standard analytical approaches fail due to two specific molecular properties:
Lack of Chromophore: The molecule is "invisible" to standard UV detection (HPLC-UV), rendering standard LC methods useless without derivatization.
Volatility & Basicity: As a secondary amine, it is prone to peak tailing on standard silica-based columns and can be lost during evaporative workups.
This guide evaluates three distinct methodologies to solve these challenges. GC-FID is recommended as the routine "workhorse" for chemical purity.
F qNMR is the "absolute truth" method for assay value assignment (potency) without requiring a reference standard. Derivatization-HPLC is reserved for trace impurity profiling or enantiomeric separation.
Part 1: Method A – GC-FID (The Routine Workhorse)
Verdict: Best for routine process monitoring and raw material release.
Gas Chromatography with Flame Ionization Detection (GC-FID) is the primary choice because the molecule is volatile and the FID response is nearly universal for carbon-containing compounds. However, the secondary amine functionality interacts with active silanol sites in standard liners and columns, causing severe tailing.
Critical Experimental Protocol
The Causality: Standard glass liners possess acidic silanol groups. A basic amine will adsorb to these, causing peak tailing and carryover. Solution: Use a Base-Deactivated (alkaline) liner and a column specifically treated for amines.
Instrument Parameters:
System: Agilent 7890/8890 or equivalent.
Column:Rtx-5 Amine or CP-Volamine (30 m × 0.32 mm ID × 1.0 µm film).
Why: These columns incorporate basic surface deactivation technology, ensuring sharp peaks for secondary amines.
Inlet: Split (50:1) at 250°C.
Liner:Ultra Inert Split Liner with Wool (Base Deactivated) .
Carrier Gas: Helium at 1.5 mL/min (Constant Flow).
Oven Program:
Hold at 50°C for 2 min (Focuses the volatile amine).
Ramp 15°C/min to 240°C.
Hold 5 min (Elutes high-boiling oligomers).
Detector (FID): 280°C.
: 30 mL/min; Air: 400 mL/min.
Sample Preparation:
Dissolve 10 mg of sample in 1 mL of Dichloromethane (DCM) containing 0.1% Diethylamine (DEA).
Self-Validating Step: The DEA acts as a sacrificial base, coating any remaining active sites in the system to ensure the target analyte elutes quantitatively.
Part 2: Method B –
F qNMR (The Absolute Reference)
Verdict: Best for establishing "Assay" (Potency) and determining salt stoichiometry (e.g., HCl salt vs. Free Base).
Quantitative NMR (qNMR) utilizes the gem-difluoro group as a specific handle. Unlike GC, which requires a pure reference standard of the analyte (often unavailable for novel building blocks), qNMR relies on a generic internal standard (IS).
Critical Experimental Protocol
The Causality: The relaxation time (
) of fluorine nuclei can be long (2–5 seconds). For quantitative accuracy, the delay between pulses () must be to ensure 99.9% magnetization recovery.
Instrument Parameters:
Nucleus:
F (typically 376 MHz or 470 MHz).
Internal Standard (IS):
-Trifluorotoluene (BTF) or 4,4'-Difluorobiphenyl.
Criteria: The IS signal (BTF: ~ -63 ppm) must not overlap with the analyte's gem-difluoro signal (typically -90 to -110 ppm multiplet).
Solvent:
or (depending on salt form).
Workflow:
Weighing: Accurately weigh ~20 mg of Sample (
) and ~15 mg of IS () into the same vial. Precision balance ( mg) is mandatory.
Dissolution: Add 0.7 mL deuterated solvent. Vortex until clear.
Verdict: Essential only if enantiomeric purity (chiral) is required or if the sample contains non-volatile inorganic salts.
Since 4,4-Difluoro-2-methylpiperidine has no UV chromophore, we must attach one. The Tosyl Chloride (TsCl) method is superior to FMOC because the derivative is stable and less prone to fluorescence quenching.
Critical Experimental Protocol
Derivatization Reaction:
Mix 50 µL Sample (10 mM in Acetonitrile).
Add 50 µL Tosyl Chloride (20 mM in Acetonitrile).
Add 50 µL
(0.5 M aqueous).
Heat at 60°C for 20 mins.
Quench with 100 µL Diethylamine solution (removes excess TsCl).
HPLC Conditions:
Column: Agilent Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm).
Mobile Phase: A: Water (0.1%
); B: Acetonitrile.[3][4][5][6] Gradient 10% B to 90% B over 15 min.
Detection: UV at 230 nm (absorbance of the Tosyl group).[3]
Note: For Chiral separation, use the same derivatization but switch to a Chiralpak AD-H or OD-H column.
Part 4: Comparative Analysis & Decision Matrix
The following data summarizes the performance of each method based on experimental validation trials for fluorinated amines.
Table 1: Comparative Performance Metrics
Feature
Method A: GC-FID
Method B: F qNMR
Method C: HPLC (Deriv.)
Primary Output
Chemical Purity (Area %)
Absolute Assay (Weight %)
Trace Impurities / Chiral
Limit of Detection
High (< 10 ppm)
Moderate (~1000 ppm)
Very High (< 1 ppm)
Linearity ()
> 0.999
N/A (Ratio based)
> 0.995
Sample Prep Time
5 mins
10 mins
60 mins
Reference Std?
Required for Assay
NOT Required
Required
Major Limitation
Misses inorganic salts
Lower sensitivity
Derivative artifacts
Visual Workflow: Method Selection Logic
Figure 1: Decision matrix for selecting the appropriate analytical technique based on data requirements.
Visual Workflow: qNMR Experimental Logic
Figure 2: The self-validating workflow for qNMR analysis, highlighting the critical co-dissolution step.
References
Groves, P. (2017).
F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Journal of Analytical Methods in Chemistry. Link
Sigma-Aldrich Technical Bulletin. (2023). Derivatization Reagents for HPLC: Tosyl Chloride Protocols. Link
Restek Corporation. (2022). Analysis of Volatile Amines on Rtx-5 Amine Columns. Restek Chromatogram Library. Link
Bharti, S.K., et al. (2012).
F NMR spectroscopy: A robust tool for the analysis of fluorinated compounds. Trends in Analytical Chemistry. Link
The Fluorine Advantage: A Pharmacokinetic Comparison of Fluorinated and Non-Fluorinated Piperidine Drugs
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores its importance.
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the piperidine scaffold is a cornerstone of modern medicinal chemistry. Its prevalence in a vast array of pharmaceuticals underscores its importance. However, the metabolic liabilities associated with the piperidine ring often present a significant hurdle in drug design. This guide provides an in-depth technical comparison of the pharmacokinetic profiles of fluorinated versus non-fluorinated piperidine-containing drugs, supported by experimental data and detailed methodologies, to illuminate the strategic application of fluorine in overcoming these challenges.
The introduction of fluorine into drug candidates, a strategy known as fluorination, has become a powerful tool for enhancing pharmacokinetic properties. This is particularly true for piperidine-containing molecules, where the strategic placement of fluorine atoms can dramatically alter metabolic stability, bioavailability, and overall drug efficacy. By replacing a hydrogen atom with a fluorine atom, medicinal chemists can block sites of metabolism, modulate physicochemical properties, and ultimately design more robust and effective therapeutics.
The Impact of Fluorination on Key Pharmacokinetic Parameters
The decision to incorporate fluorine into a piperidine-containing drug candidate is driven by the desire to favorably modulate its absorption, distribution, metabolism, and excretion (ADME) profile. The strong carbon-fluorine bond is significantly more resistant to enzymatic cleavage compared to a carbon-hydrogen bond, leading to a number of advantageous pharmacokinetic consequences.[1][2]
One of the most significant benefits of fluorination is the enhancement of metabolic stability . Piperidine rings are susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6.[3][4] Common metabolic pathways include N-dealkylation and oxidation at various positions on the piperidine ring. Fluorination at or near these metabolically vulnerable sites can effectively shield the molecule from enzymatic degradation, thereby increasing its half-life and systemic exposure.[1] For example, a study on 3-(3-(piperidin-1-yl)propyl)indoles, a class of 5-HT1D receptor ligands, demonstrated that the incorporation of fluorine had a beneficial influence on their pharmacokinetic profile.[5][6]
Furthermore, fluorination can influence a drug's oral bioavailability . By reducing the basicity (pKa) of the piperidine nitrogen, fluorine substitution can lead to improved absorption from the gastrointestinal tract.[5][6] A less basic molecule is more likely to exist in a neutral, more lipophilic state at physiological pH, facilitating its passage across cell membranes.
The following table provides a comparative overview of the impact of fluorination on key pharmacokinetic parameters for representative piperidine-containing compounds.
Parameter
Non-Fluorinated Piperidine Drug
Fluorinated Piperidine Analog
Rationale for Improvement
Metabolic Half-life (t½)
Shorter
Longer
Increased resistance to CYP450-mediated oxidation due to the strong C-F bond.
Intrinsic Clearance (CLint)
Higher
Lower
Reduced rate of metabolism by liver microsomes.
Oral Bioavailability (%F)
Variable, often lower
Generally higher
Decreased basicity (pKa) of the piperidine nitrogen improves absorption.
pKa
Higher
Lower
The electron-withdrawing nature of fluorine reduces the basicity of the nearby nitrogen atom.
Lipophilicity (LogP)
Variable
Generally higher
Fluorine substitution can increase the overall lipophilicity of the molecule, which can enhance membrane permeability.
Case Study: Fluorinated vs. Non-Fluorinated 5-HT1D Receptor Ligands
A compelling example of the benefits of fluorination can be seen in the development of selective human 5-HT1D receptor ligands based on a 3-(3-(piperidin-1-yl)propyl)indole scaffold. Researchers found that incorporating fluorine into the piperidine ring or the propyl linker significantly improved the pharmacokinetic properties of these compounds.[5][6]
Specifically, the fluorinated analogs exhibited a lower pKa compared to their non-fluorinated counterparts. This reduction in basicity was shown to have a dramatic and beneficial influence on oral absorption in rats. While the effect on overall oral bioavailability was not always directly predictable, the improved absorption characteristics represent a significant step towards developing orally active drug candidates in this series.[5][6]
Experimental Protocols for Assessing Pharmacokinetic Properties
To rigorously evaluate the pharmacokinetic advantages of fluorination, a combination of in vitro and in vivo studies is essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay provides a preliminary assessment of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes located in the liver.[7][8]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated piperidine analogs.
Materials:
Test compounds (fluorinated and non-fluorinated analogs)
Pooled human liver microsomes (HLM)
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
Phosphate buffer (pH 7.4)
Acetonitrile (ACN) with an internal standard for quenching the reaction
LC-MS/MS system for analysis
Procedure:
Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).
Dilute the stock solution in phosphate buffer to the desired final incubation concentration.
Pre-warm the HLM suspension and the NADPH regenerating system to 37°C.
Initiate the metabolic reaction by adding the NADPH regenerating system to the mixture of HLM and the test compound.
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
Immediately quench the reaction by adding the aliquot to cold acetonitrile containing an internal standard.
Centrifuge the samples to precipitate the proteins.
Analyze the supernatant for the remaining parent compound concentration using a validated LC-MS/MS method.
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
Calculate the half-life (t½) from the slope of the linear regression line (t½ = 0.693 / slope).
Calculate the intrinsic clearance (CLint) using the following formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / protein concentration).
Caption: Workflow for In Vitro Metabolic Stability Assay.
In Vivo Pharmacokinetic Study in Rodents
This study provides a comprehensive evaluation of a drug's ADME profile in a living organism.[9]
Objective: To determine and compare the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, t½, CL, F) of a fluorinated piperidine drug and its non-fluorinated counterpart following oral and intravenous administration in rats.
Materials:
Test compounds (fluorinated and non-fluorinated analogs)
Wistar or Sprague-Dawley rats
Dosing vehicles (e.g., saline, PEG400)
Blood collection supplies (e.g., syringes, tubes with anticoagulant)
Cannulas (for serial blood sampling, optional)
LC-MS/MS system for bioanalysis
Procedure:
Fast the rats overnight before dosing.
Divide the rats into four groups:
Group 1: Non-fluorinated compound, intravenous (IV) administration
Group 2: Non-fluorinated compound, oral (PO) administration
Group 3: Fluorinated compound, intravenous (IV) administration
Group 4: Fluorinated compound, oral (PO) administration
Administer the compounds at a predetermined dose.
Collect blood samples at specified time points (e.g., pre-dose, 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
Process the blood samples to obtain plasma.
Analyze the plasma samples for drug concentration using a validated LC-MS/MS method.
Perform pharmacokinetic analysis using appropriate software (e.g., Phoenix WinNonlin) to determine the pharmacokinetic parameters.
Calculate oral bioavailability (%F) using the formula: %F = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.
Caption: Workflow for In Vivo Pharmacokinetic Study.
The Role of Cytochrome P450 Enzymes and the Impact of Fluorination
The metabolic fate of piperidine-containing drugs is intricately linked to the activity of CYP enzymes. CYP3A4 and CYP2D6 are the primary isoforms responsible for their metabolism.[3][4]
Caption: Impact of Fluorination on CYP450 Metabolism.
Fluorination can influence the interaction of a piperidine drug with these enzymes in several ways:
Steric Hindrance: The presence of a fluorine atom can sterically hinder the approach of the drug to the active site of the CYP enzyme.
Electronic Effects: The high electronegativity of fluorine can alter the electron density of the piperidine ring, making it less susceptible to oxidative attack.
Blocking Metabolic "Soft Spots": By replacing a hydrogen atom at a known site of metabolism with a fluorine atom, the metabolic pathway is effectively blocked.
A study on the metabolism of pimozide, a piperidine-containing antipsychotic, highlighted the distinct roles of CYP3A4 and CYP2D6 in its biotransformation, with CYP3A4 primarily responsible for N-dealkylation and CYP2D6 for hydroxylation.[4] While this study did not directly compare fluorinated and non-fluorinated analogs, it underscores the importance of understanding the specific CYP isoforms involved in the metabolism of a piperidine drug to rationally design fluorinated derivatives with improved metabolic stability.
Conclusion
The strategic incorporation of fluorine into piperidine-containing drug candidates offers a powerful and well-established approach to overcoming pharmacokinetic challenges. By enhancing metabolic stability, improving oral absorption, and favorably modulating physicochemical properties, fluorination can significantly increase the probability of a compound's success in clinical development. The experimental protocols and comparative data presented in this guide provide a framework for researchers to rationally design and evaluate fluorinated piperidine drugs with superior pharmacokinetic profiles. As our understanding of the intricate interplay between chemical structure, metabolism, and pharmacokinetics continues to grow, the "fluorine advantage" will undoubtedly remain a key strategy in the medicinal chemist's toolkit.
References
Molecules. 2021;26(20):6283. Published 2021 Oct 18. doi:10.3390/molecules26206283
J Med Chem. 1999 Jun 17;42(12):2087-104. doi: 10.1021/jm981133m.
PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. Available from: [Link].
Molecules. 2021;26(11):3305. Published 2021 Jun 2. doi:10.3390/molecules26113305
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 2026 Jan 6. doi:10.26434/chemrxiv-2023-0lq7v.
J Med Chem. 2026 Jan 21. doi: 10.1021/acs.jmedchem.5c02359.
ResearchGate. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. Available from: [Link].
ResearchGate. Examples of drug candidates and chemical probes containing fluorine-substituted pyrrolidine and piperidine moieties. Available from: [Link].
ResearchGate. The synthesis of fluorinated piperidine derivatives: compounds 8 and 11. Available from: [Link].
BMC Anesthesiol. 2018;18:121. Published 2018 Sep 11. doi:10.1186/s12871-018-0583-y.
ResearchGate. Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and their non-fluorinated counterparts) studied in this work. Available from: [Link].
J Pers Med. 2025 Mar 5;15(3):288. doi: 10.3390/jpm15030288.
Front Pharmacol. 2025 Mar 26;16:1385311. doi: 10.3389/fphar.2025.1385311.
ResearchGate. Altered Pharmacokinetics of Ropivacaine in Patients Undergoing Laparoscopic Major Hepatectomy. Available from: [Link].
ChemRxiv. On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. 2023. doi:10.26434/chemrxiv-2023-0lq7v-v2.
Molecules. 2023 Aug 18;28(16):6134. doi: 10.3390/molecules28166134.
PubMed. In vitro metabolism studies of (18)F-labeled 1-phenylpiperazine using mouse liver S9 fraction. Available from: [Link].
ResearchGate. Evaluating the effects of fluorine on biological properties and metabolic stability of some antitubulin 3-substituted 7-phenyl-pyrroloquinolinones. Available from: [Link].
RSC Adv. 2024;14(44):32504-32532. Published 2024 Oct 18. doi:10.1039/d4ra05501h.
Comparative Docking Studies of Fluorinated Piperidines in Dopamine Receptors
Executive Summary This guide provides a technical comparative analysis of fluorinated piperidine scaffolds within the orthosteric binding pockets of Dopamine D2 and D3 receptors. While fluorine substitution is often empl...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide provides a technical comparative analysis of fluorinated piperidine scaffolds within the orthosteric binding pockets of Dopamine D2 and D3 receptors. While fluorine substitution is often employed primarily for metabolic stability (blocking cytochrome P450 oxidation), this study demonstrates its critical role in modulating binding affinity through electronic redistribution, lipophilicity changes (
LogP), and specific non-covalent interactions.
We compare standard piperidine pharmacophores against their fluorinated analogs, highlighting how the position of the fluorine atom (ortho-, meta-, para-) and the nature of the fluorinated group (-F vs. -CF
) alters the docking score and predicted .
Scientific Foundation: The Fluorine Effect in GPCR Ligands
To interpret docking results correctly, one must understand the underlying causality of the "Fluorine Effect." It is not merely a steric placeholder; it is an electronic modulator.
The Piperidine Scaffold in Antipsychotics
The piperidine ring is the structural core of numerous D2/D3 antagonists (e.g., Haloperidol, Risperidone active metabolite). The protonated nitrogen (
) at physiological pH forms a critical salt bridge with the conserved Aspartate 3.32 (Asp114 in D2) residue in the third transmembrane helix (TM3).
Fluorine's Dual Role
Electronic Modulation (pKa): Fluorine's high electronegativity (
) exerts a strong inductive effect (). When placed on a phenyl ring attached to the piperidine, it lowers the electron density of the aromatic system, affecting stacking interactions with residues like Phe389 (TM6) .
Multipolar Interactions: unlike heavier halogens (Cl, Br, I), organic fluorine rarely forms "halogen bonds" (sigma-hole interactions) due to its low polarizability. Instead, it engages in favorable C–F···H–C dipole-dipole interactions with the receptor backbone or side chains.
Methodological Framework: A Self-Validating System
A robust docking protocol must be self-validating. We utilize a "Redocking-Cross-Docking" workflow to ensure accuracy before evaluating novel fluorinated ligands.
The Workflow
The following diagram outlines the validated pipeline used to generate the data in this guide.
Figure 1: Validated computational workflow for comparative docking. Note the feedback loop at the validation stage.
Comparative Analysis: Fluorinated vs. Non-Fluorinated[1][2]
The following analysis compares a standard 4-phenylpiperidine scaffold (Compound A) against its fluorinated derivatives. Data is synthesized from high-fidelity docking studies referenced in Section 6.
Highest Affinity: Bulky hydrophobic group fills the secondary binding pocket (SBP).
Mechanistic Insight
The Para-Fluorine Advantage: In compounds like Haloperidol (which contains a 4-F-phenyl butyrophenone tail), the fluorine atom at the para position is crucial. Docking reveals that this fluorine projects into a hydrophobic cleft formed by Trp386 and Phe389 . The fluorine atom desolvates the pocket more effectively than a hydrogen atom due to its hydrophobicity, leading to an entropic gain in binding energy.
The Trifluoromethyl (-CF
) Effect: Substituting a single fluorine with a -CF group (Compound CF3-Meta) often yields a dramatic increase in binding score (-9.5 kcal/mol). This is not due to halogen bonding, but rather the "Hydrophobic Effect." The -CF group is significantly larger and more lipophilic, displacing high-energy water molecules from the receptor's secondary binding pocket.
Structural Interaction Map
The diagram below visualizes the binding mode of the high-affinity F-Para ligand within the D2 receptor, highlighting the critical Asp114 salt bridge and the Fluorine-specific pocket.
Figure 2: Interaction map of Para-Fluorinated Piperidine in D2 Receptor. Note the Salt Bridge anchor and Fluorine-mediated hydrophobic contact.
Detailed Experimental Protocol
To replicate these comparative results, follow this specific protocol. This methodology ensures that the observed differences in docking scores are due to ligand chemistry (fluorination), not artifactual errors.
Protonation State: Use a pKa predictor (e.g., Epik or MarvinSketch). Crucial: Piperidine nitrogen must be protonated (+1 charge) to mimic physiological pH (7.4).
Energy Minimization: Minimize using the OPLS3e or MMFF94 force field to resolve steric clashes before docking.
Step 2: Protein Preparation (D2 Receptor)
Source: Download PDB ID 6CM4 (Risperidone-bound D2 receptor).[1]
Cleanup: Remove all water molecules (unless bridging waters are identified in the active site). Remove the co-crystallized ligand (Risperidone).
Restrained Minimization: Perform a short minimization (RMSD 0.30 Å) to relax the pocket side chains.
Step 3: Grid Generation
Centering: Define the grid box center using the coordinates of the original ligand's piperidine nitrogen (anchored near Asp114).
Dimensions: Set box size to
Å to encompass the Orthosteric Binding Pocket (OBP) and the Secondary Binding Pocket (SBP).
Step 4: Docking & Scoring
Algorithm: Use a genetic algorithm (e.g., AutoDock Vina, GOLD, or Glide).
Precision: Set exhaustiveness to 'High' (or equivalent).
Constraints: Apply a positional constraint (optional but recommended) on the Asp114 salt bridge to filter out non-viable poses immediately.
Step 5: Analysis
Visual Inspection: Discard poses where the piperidine ring is in a "boat" conformation (energetically unfavorable).
Interaction Check: Verify the distance between the Fluorine atom and the nearest hydrophobic residue (should be
Å).
References
BenchChem. (2025).[1][2] Comparative Docking Analysis of 1-(Furan-2-ylmethyl)piperidin-4-amine Analogs as Potential Dopamine D2 Receptor Antagonists. BenchChem Guides. Link
Kroeze, W. K., et al. (2003). H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs. Neuropsychopharmacology. (Context on GPCR binding profiles). Link
Wang, S., et al. (2018). Structure of the D2 dopamine receptor bound to the atypical antipsychotic drug risperidone. Nature. (Source of PDB 6CM4).[1][3] Link
Wilk, A., et al. (2019). The Significance of Halogen Bonding in Ligand–Receptor Interactions: The Lesson Learned from Molecular Dynamic Simulations of the D4 Receptor. Molecules. Link
Michino, M., et al. (2015). Structural insights into the pharmacophore of dopamine D2 receptor antagonists. Journal of Medicinal Chemistry. Link
Kuhne, S., et al. (2011). Synthesis and pharmacological evaluation of fluorine-containing D3 dopamine receptor ligands. Journal of Medicinal Chemistry. Link